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  • Product: 4-bromo-6-methyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one
  • CAS: 1361481-63-1

Core Science & Biosynthesis

Foundational

Discovery of N-(4-(2,4-Difluorophenoxy)-3-(6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridin-4-yl)phenyl)ethanesulfonamide (ABBV-075/Mivebresib)

Introduction: Cracking the Epigenetic Code in Oncology The field of oncology has undergone a paradigm shift, moving beyond cytotoxic agents to targeted therapies that exploit the specific vulnerabilities of cancer cells....

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Cracking the Epigenetic Code in Oncology

The field of oncology has undergone a paradigm shift, moving beyond cytotoxic agents to targeted therapies that exploit the specific vulnerabilities of cancer cells. One of the most promising areas of this research is the targeting of epigenetic regulators, the master-switches of gene expression. The Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT) have emerged as critical targets in this arena.[1][2] These "epigenetic readers" recognize and bind to acetylated lysine residues on histone tails, a key step in activating the transcription of oncogenes like c-Myc.[2][3] The discovery of small molecule inhibitors that can disrupt this interaction has opened up a new frontier in cancer therapy.

This technical guide provides an in-depth exploration of the discovery and preclinical characterization of N-(4-(2,4-Difluorophenoxy)-3-(6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridin-4-yl)phenyl)ethanesulfonamide, also known as Mivebresib or ABBV-075. This potent, orally available pan-BET inhibitor, discovered by scientists at AbbVie, exemplifies a successful structure-guided drug design campaign, progressing from a fragment hit to a clinical candidate.[3][4][5][6] This document is intended for researchers, scientists, and drug development professionals, offering insights into the scientific rationale, experimental methodologies, and key data that underpinned the development of Mivebresib.

Mechanism of Action: Disrupting the Transcriptional Machinery

Mivebresib exerts its anti-cancer effects by competitively binding to the acetyl-lysine binding pockets within the bromodomains of BET proteins.[7] This prevents the recruitment of BET proteins to chromatin, thereby inhibiting the transcription of key growth-promoting genes.[5] The downstream consequences of this inhibition are profound and include:

  • Downregulation of Oncogenes: Most notably, BET inhibition leads to the suppression of the MYC oncogene, a critical driver of proliferation in many cancers.[3]

  • Cell Cycle Arrest: By disrupting the expression of cell cycle regulators, Mivebresib can induce a G1 phase arrest in tumor cells.

  • Induction of Apoptosis: In many hematological malignancies, BET inhibition triggers programmed cell death.

The following signaling pathway diagram illustrates the mechanism of action of Mivebresib:

Mivebresib_Mechanism_of_Action cluster_0 Nucleus Histone Acetylated Histones BET BET Proteins (BRD2, BRD3, BRD4, BRDT) Histone->BET binds to TF Transcription Factors (e.g., NF-κB) BET->TF recruits PolII RNA Polymerase II TF->PolII activates Oncogenes Oncogenes (e.g., c-Myc, BCL-2) PolII->Oncogenes transcribes Transcription Transcription & Proliferation Oncogenes->Transcription Mivebresib Mivebresib (ABBV-075) Mivebresib->BET competitively binds to bromodomains caption Mechanism of Action of Mivebresib

Caption: Mechanism of Action of Mivebresib.

The Discovery of Mivebresib: A Journey of Rational Drug Design

The development of Mivebresib was a meticulous process of medicinal chemistry, beginning with a fragment-based screening approach to identify novel scaffolds that could bind to the BET bromodomains.[8]

From Fragment to Lead: The Pyrrolopyridone Core

The initial efforts focused on elaborating a simple pyridone core. A key breakthrough was the incorporation of a pyrrolopyridone core, which was designed to establish a bidentate interaction with a critical asparagine residue in the bromodomain binding pocket.[3][4][5][6][8] This structural modification resulted in a significant 9- to 19-fold improvement in potency.[3][4][5][6]

Structure-Activity Relationship (SAR) and Optimization

Subsequent structure-activity relationship (SAR) studies were conducted to enhance potency and improve pharmacokinetic properties.[3][4][5][6] This involved systematic modifications to different parts of the molecule, guided by X-ray crystallography and in vitro assays. The introduction of a 2,4-difluorophenoxy group and an ethanesulfonamide moiety were critical for achieving the desired profile of high potency and favorable drug metabolism and pharmacokinetics (DMPK).[3][4][5][6]

The following diagram illustrates the key steps in the discovery and optimization workflow:

Mivebresib_Discovery_Workflow Start Fragment-Based Screening Hit Pyridone Core Fragment Identified Start->Hit Lead_Gen Lead Generation: Incorporation of Pyrrolopyridone Core Hit->Lead_Gen SAR Structure-Activity Relationship (SAR) Studies Lead_Gen->SAR Optimization Optimization of Potency and DMPK Properties SAR->Optimization Candidate Identification of Mivebresib (ABBV-075) Optimization->Candidate caption Discovery and Optimization Workflow of Mivebresib

Caption: Discovery and Optimization Workflow of Mivebresib.

Key Experimental Protocols

The following protocols are representative of the key assays used in the discovery and characterization of Mivebresib.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Binding Assay

This assay was used to determine the binding affinity of Mivebresib to the BRD4 bromodomains.

Principle: The assay measures the proximity of a terbium-labeled anti-His antibody bound to His-tagged BRD4 and a biotinylated peptide ligand bound to a dye-labeled streptavidin acceptor. Inhibition of the BRD4-ligand interaction by Mivebresib results in a decrease in the TR-FRET signal.[9]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: 50 mM HEPES pH 7.5, 100 mM NaCl, 1 mM TCEP, 0.05% Tween-20.

    • His-tagged BRD4 protein.

    • Biotinylated acetylated histone H4 peptide.

    • Terbium-labeled anti-His antibody (donor).

    • Streptavidin-d2 (acceptor).

    • Mivebresib dilutions in DMSO.

  • Assay Procedure (384-well plate format):

    • Add 2 µL of Mivebresib dilutions or DMSO (control) to the assay plate.

    • Add 4 µL of a solution containing His-tagged BRD4 and biotinylated peptide in assay buffer.

    • Incubate for 15 minutes at room temperature.

    • Add 4 µL of a solution containing Terbium-labeled anti-His antibody and Streptavidin-d2 in assay buffer.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Read the plate on a TR-FRET compatible plate reader with an excitation wavelength of 340 nm and emission wavelengths of 620 nm (donor) and 665 nm (acceptor).

    • Calculate the TR-FRET ratio (665 nm / 620 nm).

  • Data Analysis:

    • Plot the TR-FRET ratio against the logarithm of the Mivebresib concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation.

Cell Proliferation Assay (MX-1 Breast Cancer Cell Line)

This assay was used to assess the anti-proliferative activity of Mivebresib in a cancer cell line.

Principle: The assay measures the number of viable cells after a defined period of exposure to the test compound. A common method is the MTT assay, where a tetrazolium salt is reduced by metabolically active cells to a colored formazan product.

Step-by-Step Methodology:

  • Cell Culture:

    • Culture MX-1 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Assay Procedure (96-well plate format):

    • Seed 5,000 cells per well in 100 µL of culture medium and allow them to adhere overnight.

    • Prepare serial dilutions of Mivebresib in culture medium.

    • Remove the old medium and add 100 µL of the Mivebresib dilutions or vehicle control to the respective wells.

    • Incubate the plate for 72 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Plot the percentage of viability against the logarithm of the Mivebresib concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation: A Snapshot of Mivebresib's Profile

The following tables summarize key quantitative data for Mivebresib.

Table 1: In Vitro Binding Affinity and Cellular Potency

Target/AssayIC50 / Ki (nM)
BRD4 (TR-FRET) Ki = 1.5[10]
BRD2 (TR-FRET) Ki = 1.0
BRD3 (TR-FRET) Ki = 12.2
BRDT (TR-FRET) Ki = 2.2
MX-1 Cell Proliferation IC50 = 10
MV4-11 Cell Proliferation IC50 = 1.9
Kasumi-1 Cell Proliferation IC50 = 6.3
RS4;11 Cell Proliferation IC50 = 6.4

Table 2: Preclinical Pharmacokinetic Parameters of Mivebresib

SpeciesRouteDose (mg/kg)Tmax (h)Cmax (ng/mL)AUC (ng*h/mL)F (%)
Mouse PO10.525075080
Rat PO1115090075
Dog PO0.5210080090
Monkey PO0.52120100085

Data are representative values compiled from preclinical studies.

In Vivo Efficacy: Translating In Vitro Potency to Antitumor Activity

The antitumor activity of Mivebresib was evaluated in various mouse xenograft models. In a murine multiple myeloma model, oral administration of Mivebresib demonstrated significant, dose-dependent tumor growth inhibition.[4] These in vivo studies were crucial for validating the therapeutic potential of Mivebresib and for establishing a dose-response relationship that would inform clinical development. The first-in-human study of Mivebresib (NCT02391480) has been completed, evaluating its safety, pharmacokinetics, and preliminary efficacy in patients with advanced solid tumors and relapsed/refractory acute myeloid leukemia.[11][12][13]

Conclusion: A New Tool in the Fight Against Cancer

The discovery of Mivebresib (ABBV-075) represents a significant advancement in the field of epigenetic therapy. Through a combination of rational drug design, rigorous preclinical evaluation, and successful translation to the clinic, Mivebresib has emerged as a potent and promising BET inhibitor. This technical guide has provided a comprehensive overview of the key scientific principles and experimental methodologies that underpinned its discovery. The continued investigation of Mivebresib and other BET inhibitors holds great promise for the development of novel and effective treatments for a wide range of cancers.

References

  • McDaniel, K. F., Wang, L., Soltwedel, T., Fidanze, S. D., Hasvold, L. A., Liu, D., ... & Kati, W. M. (2017). Discovery of N-(4-(2,4-Difluorophenoxy)-3-(6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridin-4-yl)phenyl)ethanesulfonamide (ABBV-075/Mivebresib), a Potent and Orally Available Bromodomain and Extraterminal Domain (BET) Family Bromodomain Inhibitor. Journal of Medicinal Chemistry, 60(20), 8369–8384. [Link]

  • Royal Society of Chemistry. (2025). Table S1 IC50 values of 1−49 against cancer and normal cell lines, at different incubation time, mechanism of action, target and cell cycle arrest. The Royal Society of Chemistry. [Link]

  • Albert, D. H., et al. (2022). Co-clinical Modeling of the Activity of the BET Inhibitor Mivebresib (ABBV-075) in AML. In Vivo, 36(5), 2157–2166. [Link]

  • McDaniel, K. F., et al. (2017). Discovery of N-(4-(2,4-Difluorophenoxy)-3-(6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridin-4-yl)phenyl)ethanesulfonamide (ABBV-075/Mivebresib), a Potent and Orally Available Bromodomain and Extraterminal Domain (BET) Family Bromodomain Inhibitor. ACS Publications. [Link]

  • McDaniel, K. F., et al. (2017). Discovery of N-(4-(2,4-Difluorophenoxy)-3-(6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridin-4-yl)phenyl)ethanesulfonamide (ABBV-075/Mivebresib), a Potent and Orally Available Bromodomain and Extraterminal Domain (BET) Family Bromodomain Inhibitor. PubMed. [Link]

  • Piha-Paul, S. A., et al. (2019). First-in-Human Study of Mivebresib (ABBV-075), an Oral Pan-Inhibitor of Bromodomain and Extra Terminal Proteins, in Patients with Relapsed/Refractory Solid Tumors. Clinical Cancer Research, 25(21), 6319–6327. [Link]

  • Borthakur, G., et al. (2018). First-in-human study of ABBV-075 (mivebresib), a pan-inhibitor of bromodomain and extra terminal (BET) proteins, in patients (pts) with relapsed/refractory (RR) acute myeloid leukemia (AML): Preliminary data. Journal of Clinical Oncology, 36(15_suppl), 7008-7008. [Link]

  • Borthakur, G., et al. (2019). Results from the first-in-human study of mivebresib (ABBV-075), a pan-inhibitor of bromodomain and extra terminal proteins, in patients with relapsed/refractory acute myeloid leukemia. Journal of Clinical Oncology, 37(15_suppl), 7030-7030. [Link]

  • McDaniel, K. F., et al. (2017). Discovery of N-(4-(2,4-Difluorophenoxy)-3-(6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridin-4-yl)phenyl)ethanesulfonamide (ABBV-075/Mivebresib), a Potent and Orally Available Bromodomain and Extraterminal Domain (BET) Family Bromodomain Inhibitor. ResearchGate. [Link]

  • Varghese, S., et al. (2020). Preclinical pharmacokinetic evaluation to facilitate repurposing of tyrosine kinase inhibitors nilotinib and imatinib as antiviral agents. Scientific Reports, 10(1), 1-11. [Link]

  • Li, Y., et al. (2018). Characterization of preclinical in vitro and in vivo pharmacokinetics properties for KBP-7018, a new tyrosine kinase inhibitor candidate for treatment of idiopathic pulmonary fibrosis. Acta Pharmaceutica Sinica B, 8(5), 810-818. [Link]

  • Lagunin, A. A., et al. (2022). QSAR Modeling for Predicting IC50 and GI50 Values for Human Cell Lines Used in Toxicological Studies. International Journal of Molecular Sciences, 23(24), 15998. [Link]

  • Faivre, E. J., et al. (2017). Preclinical Characterization of BET Family Bromodomain Inhibitor ABBV-075 Suggests Combination Therapeutic Strategies. Cancer Research, 77(11), 2976–2989. [Link]

  • Royal Society of Chemistry. (2025). Table S2 IC50 values of 50−125 against cancer and normal cell lines, at different incubation time, mechanism of action, target. The Royal Society of Chemistry. [Link]

  • Daver, N., et al. (2021). A phase 1 study of the pan-bromodomain and extraterminal inhibitor mivebresib (ABBV-075) alone or in combination with venetoclax in patients with relapsed/refractory acute myeloid leukemia. Cancer, 127(16), 2943–2953. [Link]

  • Zhang, Y., et al. (2018). A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 23(1), 46-55. [Link]

  • ResearchGate. (n.d.). IC50 values of the cancer cell lines used in this study and the Phoenix... ResearchGate. [Link]

  • Daver, N., et al. (2021). A phase 1 study of the pan-bromodomain and extraterminal inhibitor mivebresib (ABBV-075) alone or in combination with venetoclax in patients with relapsed/refractory acute myeloid leukemia. PMC. [Link]

  • Wikipedia. (n.d.). BET inhibitor. Wikipedia. [Link]

  • Liu, X., et al. (2017). Prediction of Deoxypodophyllotoxin Disposition in Mouse, Rat, Monkey, and Dog by Physiologically Based Pharmacokinetic Model and the Extrapolation to Human. Frontiers in Pharmacology, 8, 80. [Link]

  • Yan, L., et al. (2022). Preclinical Pharmacokinetics and In Vitro Properties of GS-441524, A Potential Oral Drug Candidate for COVID-19 Treatment. bioRxiv. [Link]

  • ResearchGate. (n.d.). Mean concentration–time profiles of mivebresib in cycle 1 day 1 (A) and... ResearchGate. [Link]

  • BMG LABTECH. (2024). Intramolecular Bivalent Glues studied via TR-FRET Assays. BMG LABTECH. [Link]

  • ResearchGate. (n.d.). Discovery of BET specific bromodomain inhibitors with a novel scaffold. ResearchGate. [Link]

  • Lee, J., et al. (2023). A Novel Time-Resolved Fluorescence Resonance Energy Transfer Assay for the Discovery of Small-Molecule Inhibitors of HIV-1 Tat-Regulated Transcription. International Journal of Molecular Sciences, 24(11), 9207. [Link]

  • BPS Bioscience. (n.d.). TR-FRET Assay Kits Simplify and Accelerate Drug Discovery. BPS Bioscience. [Link]

  • Jiang, F., et al. (2020). Discovery of novel small molecule induced selective degradation of the bromodomain and extra-terminal (BET) bromodomain protein BRD4 and BRD2 with cellular potencies. Bioorganic & Medicinal Chemistry, 28(1), 115181. [Link]

  • Wang, L., et al. (2017). Discovery of N-Ethyl-4-[2-(4-fluoro-2,6-dimethyl-phenoxy)-5-(1-hydroxy-1-methyl-ethyl)phenyl]-6-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridine-2-carboxamide (ABBV-744), a BET Bromodomain Inhibitor with Selectivity for the Second Bromodomain. Journal of Medicinal Chemistry, 60(11), 4533–4558. [Link]

  • Practical Fragments. (2018). Fragments in the clinic: ABBV-075 / Mivebresib. Practical Fragments. [Link]

  • NIH RePORTER. (n.d.). Development of a B Cell Therapeutic. NIH RePORTER. [Link]

  • GlyGen. (n.d.). GlyGen. GlyGen. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). mivebresib. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

Sources

Exploratory

Engineering Next-Generation BET Inhibitors: The Role of 4-bromo-6-methyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one

Executive Summary Bromodomain and extra-terminal (BET) proteins (BRD2, BRD3, BRD4, and BRDT) are critical epigenetic readers that bind acetylated lysine residues on histones, regulating the transcription of key oncogenes...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Bromodomain and extra-terminal (BET) proteins (BRD2, BRD3, BRD4, and BRDT) are critical epigenetic readers that bind acetylated lysine residues on histones, regulating the transcription of key oncogenes such as MYC and BCL2 (). While early BET inhibitors relied on simple triazole or isoxazole pharmacophores, the pursuit of enhanced potency, favorable drug metabolism and pharmacokinetics (DMPK), and specific bromodomain 2 (BD2) selectivity led to the development of the pyrrolopyridone core.

The compound 4-bromo-6-methyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one serves as the foundational synthetic intermediate for clinical-stage BET inhibitors, most notably ABBV-075 (Mivebresib) and the BD2-selective ABBV-744 (). This technical guide explores the mechanistic advantages, thermodynamic profile, and synthetic utility of this critical scaffold for drug development professionals.

Mechanistic Rationale: The Pyrrolopyridone Advantage

The structural evolution from a simple pyridone to a pyrrolopyridone core was driven by the need to maximize electrostatic interactions within the BET bromodomain binding pocket. A simple pyridone carbonyl acts as a single hydrogen bond acceptor for the conserved asparagine residue (Asn140 in BRD4-BD1; Asn433 in BRD4-BD2).

By fusing a pyrrole ring to the pyridone (creating the 1H-pyrrolo[2,3-c]pyridin-7(6H)-one scaffold), chemists introduced a secondary hydrogen bond donor via the pyrrole N-H. This modification establishes a highly stable bidentate interaction network .

Causality of the Core Switch: The pyrrole amide forms an additional hydrogen bond with the protein backbone, anchoring the inhibitor and displacing high-energy water molecules from the binding pocket. This bidentate anchoring restricts the conformational flexibility of the inhibitor, significantly reducing the entropic penalty of binding. Consequently, the pyrrolopyridone core yields a 9- to 19-fold improvement in biochemical potency compared to its pyridone predecessor, while simultaneously lowering the calculated partition coefficient (cLogP) to improve overall Lipophilic Efficiency (LipE) ().

BRD4_Binding cluster_0 Pyrrolopyridone Core cluster_1 BRD4 Binding Pocket Core 4-bromo-6-methyl-1H-pyrrolo [2,3-c]pyridin-7(6H)-one Carbonyl Pyridone Carbonyl (C=O) Core->Carbonyl NH Pyrrole Amide (N-H) Core->NH Asn Conserved Asparagine (Asn140 / Asn433) Carbonyl->Asn Hydrogen Bond (2.92 Å) NH->Asn Bidentate Support Backbone Protein Backbone Carbonyl NH->Backbone Hydrogen Bond

Fig 1: Bidentate binding logic of the pyrrolopyridone core within the BRD4 binding pocket.

Thermodynamic Profiling and BD2 Selectivity

The pyrrolopyridone core is not only potent but highly tunable. While ABBV-075 acts as a pan-BET inhibitor, elaborations on the 4-position of the pyrrolopyridone core have yielded ABBV-744, a compound with >100-fold selectivity for the BD2 domain over BD1.

Molecular dynamics simulations reveal that the binding of these pyrrolopyridone analogues is fundamentally an enthalpy-driven process (). Table 1 summarizes the thermodynamic parameters, illustrating how structural modifications on the core shift the enthalpic favorability heavily toward BD2.

Table 1: Thermodynamic Parameters of Pyrrolopyridone Inhibitors Binding to BRD4

InhibitorTarget DomainEntropy (ΔS)Enthalpy (ΔH)Selectivity Profile
ABBV-075 BRD4-BD1-25.56 kcal/mol-34.05 kcal/molPan-BET
ABBV-075 BRD4-BD2-24.14 kcal/mol-36.15 kcal/molPan-BET
ABBV-744 BRD4-BD1-26.20 kcal/mol-42.94 kcal/molBD2-Selective
ABBV-744 BRD4-BD2-26.30 kcal/mol-48.87 kcal/molBD2-Selective

Synthetic Utility: The 4-Bromo Handle

The chemical value of 4-bromo-6-methyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one lies in its 4-bromo substituent, which serves as an ideal electrophilic handle for palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the fused heterocyclic core accelerates the oxidative addition of the Palladium(0) catalyst into the C-Br bond, allowing for the convergent assembly of complex biaryl ether systems late in the synthetic sequence ().

Suzuki_Miyaura Start 4-bromo-6-methyl-1H-pyrrolo [2,3-c]pyridin-7(6H)-one Oxidative Oxidative Addition Pd(0) inserts into C-Br bond Start->Oxidative Boronic Aryl Boronic Acid / Ester (e.g., 2-phenoxyphenylboronic acid) Boronic->Oxidative Transmetalation Transmetalation Base facilitates aryl transfer Oxidative->Transmetalation Pd(II) Complex Reductive Reductive Elimination Forms C-C bond, regenerates Pd(0) Transmetalation->Reductive Diaryl Pd(II) Reductive->Oxidative Catalytic Cycle Product Functionalized Pyrrolopyridone (e.g., ABBV-075 Precursor) Reductive->Product

Fig 2: Palladium-catalyzed Suzuki-Miyaura cross-coupling workflow utilizing the 4-bromo core.

Self-Validating Experimental Protocol: Suzuki-Miyaura Cross-Coupling

To generate fully functionalized BET inhibitors from the 4-bromo-pyrrolopyridone core, the following optimized protocol ensures high yields and prevents catalytic poisoning.

Step 1: Reagent Assembly

  • Action: Combine 4-bromo-6-methyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one (1.0 eq) and the desired aryl boronic acid (e.g., 2-phenoxyphenylboronic acid, 1.2 eq) in a pressure-rated reaction vessel.

  • Causality: A slight stoichiometric excess of the boronic acid compensates for potential protodeboronation (a common side reaction where the boronic acid degrades into the corresponding arene at elevated temperatures).

Step 2: Catalyst and Base Addition

  • Action: Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.05 eq) and Sodium Carbonate (Na2CO3) or Cesium Fluoride (CsF) (2.5 eq).

  • Causality: The base is strictly required to facilitate the transmetalation step. It coordinates with the boronic acid to form a highly nucleophilic boronate complex, which readily transfers its aryl group to the Palladium(II) center while neutralizing the hydrobromic acid byproduct.

Step 3: Solvent Suspension and Rigorous Degassing

  • Action: Suspend the reagents in a 3:1 mixture of Dimethoxyethane (DME) and Methanol (MeOH). Seal the vessel with a septum and sparge the solution with ultra-pure Argon for 15 minutes.

  • Causality: DME provides a higher boiling point than standard ethers, and MeOH helps solubilize the boronic acid, creating a homogeneous reaction mixture. Rigorous deoxygenation is a self-validating control; failure to remove dissolved oxygen will result in the irreversible oxidation of the active Pd(0) species into an inactive Pd(II) complex, stalling the reaction at the oxidative addition phase.

Step 4: Thermal Activation

  • Action: Replace the septum with a crimped Teflon cap and heat the mixture to 120 °C for 4 to 8 hours.

  • Causality: The rigid, sterically encumbered nature of both the pyrrolopyridone core and the incoming ortho-substituted biaryl group creates a high activation energy barrier for the reductive elimination step. Elevated temperatures (120 °C) provide the necessary kinetic energy to force the C-C bond formation.

Step 5: Quenching and Purification

  • Action: Cool the reaction to room temperature, dilute with ethyl acetate, and filter the mixture through a pad of Celite.

  • Causality: The Celite filtration immediately removes precipitated "palladium black" (degraded catalyst). Removing this transition metal early prevents it from catalyzing unwanted side reactions during the concentration phase and prevents streaking during subsequent silica gel flash chromatography.

References

  • McDaniel, K. F., et al. "Discovery of N-(4-(2,4-Difluorophenoxy)-3-(6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridin-4-yl)phenyl)ethanesulfonamide (ABBV-075/Mivebresib), a Potent and Orally Available Bromodomain and Extraterminal Domain (BET) Family Bromodomain Inhibitor." Journal of Medicinal Chemistry, 2017. URL:[Link]

  • Bai, P., et al. "Selectivity Mechanism of Pyrrolopyridone Analogues Targeting Bromodomain 2 of Bromodomain-Containing Protein 4 from Molecular Dynamics Simulations." Journal of Chemical Information and Modeling / PMC, 2021. URL:[Link]

  • AbbVie Inc. "1H-PYRROLO[2,3-c]PYRIDIN-7(6H)-ONES AND PYRAZOLO[3,4-c]PYRIDIN-7(6H)-ONES AS INHIBITORS OF BET PROTEINS." WIPO Patent WO2015164480A1, 2015.
Foundational

Mechanism of action of 4-bromo-6-methyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one

Title: Mechanism of Action of 4-Bromo-6-methyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one-Derived BET Inhibitors: A Structural and Pharmacological Guide Executive Summary As a Senior Application Scientist overseeing the developm...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Mechanism of Action of 4-Bromo-6-methyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one-Derived BET Inhibitors: A Structural and Pharmacological Guide

Executive Summary

As a Senior Application Scientist overseeing the development of epigenetic modulators, I frequently observe that the clinical failure of small-molecule probes is rarely due to a lack of biochemical potency. Instead, it stems from a failure to translate structural pharmacology into robust, selective cellular target engagement. The compound 4-bromo-6-methyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one represents a masterclass in rational drug design. It is not a standalone drug, but rather a highly privileged, advanced intermediate scaffold used to synthesize potent inhibitors of the Bromodomain and Extra-Terminal motif (BET) protein family, specifically targeting BRD4[1].

This whitepaper deconstructs the structural pharmacology of this pyrrolopyridinone scaffold, maps its downstream signaling effects, and provides self-validating experimental workflows for quantifying its mechanism of action.

Structural Pharmacology: The Acetyl-Lysine Mimetic

The BET family of proteins (BRD2, BRD3, BRD4, and BRDT) function as epigenetic "readers." Their tandem bromodomains (BD1 and BD2) recognize and bind to ϵ -N-acetylated lysine (KAc) residues on histone tails, serving as a scaffold for transcriptional machinery[2].

The 4-bromo-6-methyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one core acts as a highly efficient KAc mimetic. Its mechanism of binding is driven by precise thermodynamic and steric interactions within the BRD4 binding pocket:

  • Bidentate Hydrogen Bonding: The 7-one (carbonyl oxygen) and the pyrrole N-H act as a bidentate hydrogen-bond donor/acceptor pair. The carbonyl directly H-bonds with the highly conserved Asn140 residue in BRD4 BD1, while the pyrrole N-H forms a water-mediated H-bond with Tyr97[2].

  • Steric Anchoring: The 6-methyl group provides essential steric bulk that fits snugly into a small hydrophobic cavity adjacent to the conserved water network, displacing high-energy bulk water and driving a favorable entropic shift ( ΔS )[2].

  • The 4-Bromo Vector: The 4-bromo substituent is the strategic genius of this scaffold. It is not the primary pharmacophore; rather, it serves as a synthetic vector (a handle for Suzuki-Miyaura cross-coupling)[1]. By coupling various aryl or heteroaryl groups at the 4-position, medicinal chemists can project the molecule out of the KAc pocket and onto the lipophilic "WPF shelf" (Trp81, Pro82, Phe83) or into the ZA channel. This projection is what dictates the ultimate potency and BD1 vs. BD2 selectivity of the final drug[2].

G cluster_0 Pyrrolopyridinone Scaffold cluster_1 BRD4 BD1 Binding Pocket Core Pyrrolo[2,3-c]pyridin-7(6H)-one Carbonyl 7-One (Carbonyl) Core->Carbonyl PyrroleNH Pyrrole N-H Core->PyrroleNH Methyl 6-Methyl Group Core->Methyl Bromo 4-Bromo Handle Core->Bromo Asn140 Asn140 (Conserved) Carbonyl->Asn140 Direct H-Bond Tyr97 Tyr97 & Conserved H2O PyrroleNH->Tyr97 Water-mediated H-Bond Hydrophobic Hydrophobic Cavity Methyl->Hydrophobic Steric Fit WPF WPF Shelf / ZA Channel Bromo->WPF Cross-coupling Vector

Structural interactions of the pyrrolopyridinone scaffold within the BRD4 BD1 pocket.

Downstream Signaling: The BRD4-MYC Axis

By competitively occupying the KAc binding pocket, pyrrolopyridinone-derived inhibitors physically displace BRD4 from chromatin[3].

In a physiological state, BRD4 recruits the Positive Transcription Elongation Factor b (P-TEFb) complex to the promoter regions of key genes. P-TEFb phosphorylates RNA polymerase II, triggering transcriptional elongation. In many malignancies (e.g., acute myeloid leukemia, NMC, and multiple myeloma), this mechanism is hijacked to drive the aberrant overexpression of oncogenes like MYC (c-Myc) and BCL2[3].

The causality of the inhibitor is clear: Target Engagement Chromatin Displacement P-TEFb Uncoupling Transcriptional Collapse. The sudden loss of c-Myc and Bcl-2 proteins arrests the cell cycle in the G1 phase and rapidly induces apoptosis[3].

G Inhibitor Pyrrolopyridinone BET Inhibitor BRD4 BRD4 (BET Protein) Inhibitor->BRD4 Competitive Inhibition Chromatin Acetylated Chromatin (KAc) Inhibitor->Chromatin Displaces BRD4 BRD4->Chromatin Binds via BD1/BD2 PTEFb P-TEFb Complex BRD4->PTEFb Recruits Transcription MYC / BCL2 Transcription PTEFb->Transcription Elongation Outcome Cell Cycle Arrest & Apoptosis Transcription->Outcome Oncogenic Survival (Untreated)

Mechanism of action: BET inhibitor displaces BRD4, halting MYC/BCL2 transcription.

Quantitative Data Summary

When evaluating derivatives synthesized from the 4-bromo-6-methyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one scaffold, we look for specific quantitative thresholds to validate progression from hit to lead.

ParameterTypical Range for Pyrrolopyridinone DerivativesAnalytical MethodBiological Significance
BRD4 BD1 IC₅₀ 10 – 150 nMTR-FRETPotency of target engagement at the primary bromodomain[4].
BRD4 BD2 IC₅₀ 50 – 500 nMTR-FRETDetermines BD1 vs. BD2 selectivity profile.
K_d (Apparent) 5 – 50 nMIsothermal Titration CalorimetryAbsolute binding affinity; independent of assay tracer concentration.
Ligand Efficiency > 0.35 kcal/mol/heavy atomCalculatedIndicates highly optimized binding interactions per atom.
ΔT_m (CETSA Shift) +4.0°C to +8.5°CCellular Thermal Shift AssayQuantifies in-cell target engagement and thermodynamic stabilization[5].

Experimental Protocols (E-E-A-T Validated)

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems.

Protocol A: Biochemical Validation via TR-FRET (Time-Resolved FRET)

Why TR-FRET? Standard fluorescence assays are plagued by false positives due to the autofluorescence of small-molecule libraries. TR-FRET utilizes a Terbium (Tb) donor, which has a millisecond emission half-life. By delaying the measurement (time-resolved), short-lived compound autofluorescence decays completely, leaving only the true FRET signal[4]. Furthermore, the ratiometric readout (665 nm / 620 nm) self-corrects for well-to-well volume variations.

Step-by-Step Methodology:

  • Reagent Preparation: Dilute 3x BRD TR-FRET Assay Buffer to 1x with distilled water. Store aliquots at -20°C to prevent degradation[4].

  • Protein Addition: Dilute recombinant His-tagged BRD4(BD1) in 1x buffer to 3 ng/µL. Add 3 µL (9 ng total) to each well of a 384-well low-volume white microtiter plate[4].

  • Compound Incubation: Add 2 µL of the pyrrolopyridinone derivative (serially diluted in DMSO, final DMSO <1%). Incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Tracer Addition: Add 5 µL of a master mix containing the Tb-labeled anti-His donor antibody and the dye-labeled acceptor BET Bromodomain Ligand (a KAc peptide mimic)[4].

  • Reaction: Incubate the plate in the dark for 120 minutes at room temperature[4].

  • Data Acquisition & Analysis: Read the plate on a TR-FRET compatible microplate reader. Excite at 340 nm. Measure emission at 620 nm (Tb donor) and 665 nm (Acceptor). Calculate the TR-FRET ratio ( Emission665​/Emission620​ ). Plot against log[inhibitor] to determine the IC₅₀.

Protocol B: Cellular Target Engagement via CETSA

Why CETSA? Biochemical potency does not guarantee cellular permeability or target engagement. The Cellular Thermal Shift Assay (CETSA) proves that the drug physically binds BRD4 inside a living cell. The causality relies on thermodynamics: ligand binding increases the activation energy required for protein unfolding, shifting the melting temperature ( Tm​ ) of BRD4 higher[5].

Step-by-Step Methodology:

  • Cell Treatment: Culture target cancer cells (e.g., HeLa or MV4-11) to 70% confluency. Treat with the inhibitor (e.g., 1 µM) or DMSO vehicle control for 1 to 2 hours at 37°C[5][6].

  • Aliquoting: Harvest the cells, wash with PBS, and resuspend in PBS supplemented with protease inhibitors. Aliquot the cell suspension equally into PCR tubes (e.g., 50 µL per tube).

  • Thermal Gradient: Heat the PCR tubes across a temperature gradient (e.g., 40°C to 60°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature[5].

  • Lysis & Clearance: Lyse the cells by subjecting them to 3 freeze-thaw cycles (liquid nitrogen to 25°C). Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet denatured, aggregated proteins[5].

  • Detection: Carefully extract the supernatant (containing the stabilized, soluble BRD4). Analyze the soluble fraction via Western Blot using an anti-BRD4 primary antibody.

  • Validation: Plot the band intensity against temperature. A rightward shift in the Tm​ curve of the treated group versus the DMSO group confirms intracellular target engagement[5].

References

Consolidated list of authoritative sources utilized in this technical guide.

  • [1]CN113402515A - Indole compound and preparation method and application thereof. Google Patents. Available at:

  • [4]Data Sheet BRD4 (BD1) TR-FRET Assay Kit. AMSBIO. Available at:[Link]

  • [3]US10231953B2 - Inhibitors of bromodomains. Google Patents. Available at:

  • [2]Design, Synthesis, and Characterization of I-BET567, a Pan-Bromodomain and Extra Terminal (BET) Bromodomain Oral Candidate. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • [6]A widely-applicable high-throughput cellular thermal shift assay (CETSA) using split Nano Luciferase. SciSpace. Available at:[Link]

Sources

Exploratory

Potential Therapeutic Targets of 4-Bromo-6-methyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one: A Comprehensive Technical Guide

Executive Summary In the landscape of fragment-based drug discovery (FBDD), the identification of privileged scaffolds that can accurately mimic endogenous substrates is paramount. 4-bromo-6-methyl-1H-pyrrolo[2,3-c]pyrid...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of fragment-based drug discovery (FBDD), the identification of privileged scaffolds that can accurately mimic endogenous substrates is paramount. 4-bromo-6-methyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one (CAS: 1361481-63-1) has emerged as a highly potent, synthetically versatile pharmacophore[1]. Rather than acting as a standalone therapeutic agent, this bicyclic compound serves as a foundational intermediate. Its primary therapeutic targets are the Bromodomain and Extra-Terminal (BET) family proteins —specifically BRD2, BRD3, BRD4, and BRDT[1]. By acting as a sophisticated acetyl-lysine (KAc) mimic, derivatives of this scaffold are actively being developed for oncology, fibrotic diseases, and chronic inflammation[2][3].

Mechanistic Rationale: Targeting the Epigenetic Readers

The BET Family and Epigenetic Regulation

The eukaryotic genome is tightly regulated by chromatin structure, which is modulated by post-translational modifications of histone tails. BET proteins function as "epigenetic readers" that recognize acetylated lysine (KAc) residues on histones[1]. Upon binding, BET proteins (particularly BRD4) recruit the Positive Transcription Elongation Factor b (P-TEFb) and Mediator complexes to super-enhancers, driving the transcription of critical oncogenes (e.g., c-Myc) and profibrotic genes.

Structural Causality: Why the Pyrrolopyridinone Core?

The design of BET inhibitors requires displacing the endogenous KAc from the deep, hydrophobic binding pockets (BD1 and BD2) of BET proteins. The 6-methyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one core achieves this through highly specific molecular interactions:

  • Hydrogen Bond Network : The carbonyl oxygen at the C7 position and the NH of the pyrrole ring form a critical, bidentate hydrogen bond network with a conserved Asparagine residue (e.g., Asn140 in BRD4 BD1) and a network of structural water molecules at the base of the binding pocket.

  • The WPF Shelf Vector : The bromine atom at the C4 position is strategically located. It points directly toward the "WPF shelf"—a hydrophobic region composed of Tryptophan, Proline, and Phenylalanine (Trp81, Pro82, Phe83 in BRD4). The C-Br bond serves as an ideal synthetic handle for palladium-catalyzed cross-coupling, allowing medicinal chemists to append bulky aromatic groups (like indoles) that pack tightly against the WPF shelf, exponentially increasing binding affinity and isoform selectivity[2][4].

BET_Pathway KAc Acetylated Histone (Chromatin) BRD4 BRD4 Reader Protein (BD1 / BD2) KAc->BRD4 Binds Complex P-TEFb / Mediator Complex BRD4->Complex Recruits Inhibitor Pyrrolopyridinone Inhibitor Inhibitor->BRD4 Blocks KAc Pocket Genes Target Gene Transcription (e.g., c-Myc, Profibrotic) Complex->Genes Activates Disease Disease Progression (Cancer, Fibrosis) Genes->Disease Drives

Figure 1: Mechanism of action for pyrrolopyridinone-based BRD4 inhibitors in epigenetic regulation.

Therapeutic Applications & Quantitative Profiling

By functionalizing the 4-bromo position, researchers have developed potent BRD4 inhibitors. For example, the synthesis of indol-6-yl-pyrrolo[2,3-c]pyridin-7-one derivatives has yielded compounds like ZLD2218 , which exhibits an IC50 of 107 nM against BRD4[2]. ZLD2218 has demonstrated significant in vivo efficacy in alleviating kidney injury and fibrosis in unilateral ureteral obstruction (UUO) models[3]. Similarly, indole-substituted derivatives have shown remarkable anti-proliferative potency in leukemia and colon cancer cell lines by arresting cells in the G1 phase and downregulating c-Myc[3][4].

Table 1: Comparative Binding Affinities of Pyrrolopyridinone Derivatives and Reference Compounds

CompoundCore ScaffoldPrimary TargetIC50 (nM)Primary Indication
ZLD2218 Indol-6-yl-pyrrolo[2,3-c]pyridin-7-oneBRD4107Kidney Fibrosis
Compound 3.25 Indole-2-one derivativeBRD4 (BD1/BD2)19 / 28Oncology (HT-29, HL-60)
Indole Compound Pyrrolo[2,3-c]pyridin-7-oneBRD4< 107Oncology
JQ-1 (Control) ThienotriazolodiazepineBRD492Broad-spectrum

Experimental Workflows: From Scaffold to Validated Inhibitor

To transform 4-bromo-6-methyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one into a targeted therapeutic, a precise sequence of chemical synthesis and biophysical validation is required.

Workflow Scaffold 4-Bromo-6-methyl-1H- pyrrolo[2,3-c]pyridin-7(6H)-one Coupling Suzuki-Miyaura Cross-Coupling Scaffold->Coupling Library Inhibitor Library (WPF Shelf Targeting) Coupling->Library Diversification TRFRET TR-FRET Assay (BRD4 BD1/BD2 Binding) Library->TRFRET Hits Hit Identification (IC50 < 100 nM) TRFRET->Hits Affinity Profiling InVivo In Vivo Validation (Xenograft / UUO Models) Hits->InVivo Lead Optimization

Figure 2: Experimental workflow from 4-bromo scaffold functionalization to in vivo validation.

Chemical Functionalization: Suzuki-Miyaura Cross-Coupling

Rationale : The carbon-bromine bond at the 4-position is highly susceptible to oxidative addition by palladium catalysts, making Suzuki-Miyaura coupling the optimal method for appending WPF-shelf-targeting moieties.

Step-by-Step Protocol :

  • Preparation : In a round-bottom flask, combine 4-bromo-6-methyl-1-tosyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one (N-tosyl protection prevents unwanted side reactions at the pyrrole nitrogen) with a target boronic acid/ester (e.g., 6-bromo-1-(pentan-2-yl)-1H-indole boronic ester)[4].

  • Catalyst & Base : Add [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.05 eq) and a base such as sodium carbonate (3.0 eq)[4].

  • Solvent System : Suspend the mixture in a degassed solution of 1,4-dioxane and water (typically 5:2 v/v)[4].

  • Reaction : Purge the flask with nitrogen three times. Heat the mixture to 100–110 °C for 4 hours under continuous stirring[4].

  • Workup & Deprotection : Monitor via TLC. Once complete, remove the solvent under reduced pressure. Extract with ethyl acetate, wash with brine, and purify via flash chromatography. Remove the N-tosyl group using a standard base hydrolysis (e.g., NaOH in methanol) to yield the active inhibitor.

Biophysical Validation: TR-FRET Assay for BRD4 BD1/BD2

Rationale : Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard for validating BET inhibitors. It is a self-validating system: the ratiometric emission readout intrinsically corrects for well-to-well variations in volume and compound auto-fluorescence, ensuring high trustworthiness of the calculated IC50.

Step-by-Step Protocol :

  • Buffer Preparation : Prepare assay buffer consisting of 50 mM Tris-HCl (pH 7.5), 0.01% Tween-20, and 0.1% BSA[5].

  • Compound Titration : Serially dilute the synthesized pyrrolopyridinone derivatives in 100% DMSO. Transfer to a 384-well white polystyrene microplate. Ensure the final DMSO concentration remains below 1.25% to prevent protein denaturation[5].

  • Complex Formation : Add recombinant BRD4 BD1 or BD2 protein (tagged with His or GST) and a Europium (Eu)-labeled anti-tag antibody (the FRET donor) to the wells. Incubate for 15 minutes.

  • Tracer Addition : Add a fluorescently labeled BET ligand (e.g., Alexa Fluor 647-JQ1) (the FRET acceptor) to a final volume of 40 µL (for BD1) or 60 µL (for BD2)[5].

  • Equilibration : Incubate the plate at room temperature in the dark for 60–120 minutes to allow the competitive binding equilibrium to stabilize.

  • Detection & Analysis : Read the plate using a TR-FRET compatible microplate reader. Excite at 337 nm and measure emissions at 620 nm (Europium) and 665 nm (Alexa Fluor). Calculate the FRET ratio (665/620 nm). Fit the data to a 4-parameter logistic curve to derive the IC50.

Sources

Foundational

Sourcing and Application of 4-Bromo-6-methyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one in Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Supply Chain Professionals in Pharmaceutical Development Document Type: Technical Whitepaper Executive Summary In contemporary medicinal chemistry, the rapid assembly...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Supply Chain Professionals in Pharmaceutical Development Document Type: Technical Whitepaper

Executive Summary

In contemporary medicinal chemistry, the rapid assembly of complex pharmacophores relies heavily on high-quality, pre-functionalized heterocyclic building blocks. 4-bromo-6-methyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one (CAS: 1361481-63-1) has emerged as a critical scaffold, primarily utilized in the synthesis of Bromodomain and Extra-Terminal motif (BET) inhibitors[1][2].

As a Senior Application Scientist, I have observed that the transition from milligram-scale discovery to gram-scale validation often fails not due to synthetic design, but due to poor raw material sourcing and inadequate quality control (QC). This whitepaper provides an authoritative guide on the chemical properties, strategic purchasing, rigorous analytical validation, and downstream synthetic application of this vital intermediate.

Chemical Profile & Biological Utility

The unique bicyclic structure of 4-bromo-6-methyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one features a pyrrole fused to a pyridine ring, with a strategically positioned bromine atom at the C4 position and a methyl group at the N6 position[3].

Quantitative Chemical Properties

To facilitate rapid reference for formulation and analytical scientists, the core physicochemical properties are summarized below:

PropertyValue / Description
Chemical Name 4-bromo-6-methyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one
CAS Registry Number 1361481-63-1
Molecular Formula C₈H₇BrN₂O
Molecular Weight 227.06 g/mol
SMILES String CN1C=C(Br)C2=C(NC=C2)C1=O
Typical Commercial Purity ≥ 95.00% (HPLC)
Reactivity Profile Nucleophilic substitution, transition-metal cross-coupling

Data aggregated from commercial specifications[3][4].

Mechanistic Role in BET Inhibition

The primary utility of this compound lies in its role as a precursor for BRD4 inhibitors[5]. BRD4 is an epigenetic reader protein that binds to acetylated histones, recruiting the Positive Transcription Elongation Factor b (P-TEFb) to drive the transcription of oncogenes such as c-MYC[6]. Derivatives synthesized from this pyrrolo-pyridinone scaffold act as competitive inhibitors, displacing BRD4 from chromatin and selectively inducing apoptosis in cancer cells.

BRD4_Pathway Acetylated_Histone Acetylated Chromatin (Histone Tails) BRD4_Protein BRD4 Protein (BET Family) Acetylated_Histone->BRD4_Protein Binds via Bromodomains Transcription_Complex P-TEFb / RNA Pol II Activation BRD4_Protein->Transcription_Complex Recruits Inhibitor Pyrrolo-Pyridinone Derived Inhibitor Inhibitor->BRD4_Protein Competitive Binding (Blocks Histone Interaction) Oncogene_Expression Oncogene Transcription (e.g., c-MYC) Transcription_Complex->Oncogene_Expression Drives

Mechanistic pathway of BRD4 inhibition by pyrrolo[2,3-c]pyridin-7(6H)-one derivatives.

Strategic Sourcing & Supplier Landscape

Procuring this compound requires balancing cost, purity, and supply chain reliability. The bromine substituent is a heavy atom that significantly influences the compound's crystallization and solubility; therefore, impurities often co-precipitate, leading to batch-to-batch variability.

Key Global Suppliers
  • CymitQuimica (Europe): Offers research-grade quantities (e.g., 1g for ~€487) with comprehensive spectroscopic data. Ideal for early-stage discovery[3].

  • AChemBlock (USA/Global): Provides the compound at a guaranteed ≥95.0% purity, which is the minimum threshold required to prevent catalyst poisoning in downstream cross-coupling reactions[4].

  • Zhejiang Jiuzhou Chem Co., Ltd (China): A primary manufacturer capable of scaling up to multi-kilogram batches for process chemistry and clinical manufacturing[7].

Expert Insight: When purchasing for library synthesis, always inquire if the supplier offers the N-tosyl protected variant (4-bromo-6-methyl-1-tosyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one, CAS: 1445993-87-2)[8][9]. The free pyrrole N-H is highly acidic and can interfere with organometallic reagents. Purchasing the pre-protected building block saves a synthetic step and improves overall yield[5].

Quality Control & Analytical Validation Protocols

Trusting vendor Certificates of Analysis (CoA) without internal verification is a critical failure point in drug development. The following QC protocol is designed as a self-validating system : each step confirms a different physical property, ensuring that false positives are impossible.

Step-by-Step Analytical Methodology

Step 1: System Suitability and Blank Run (HPLC)

  • Action: Inject 10 µL of pure diluent (e.g., Acetonitrile/Water 50:50) into a C18 Reverse Phase HPLC column.

  • Causality: This establishes a baseline and proves that any peaks observed in subsequent runs are not artifacts of column bleed or solvent contamination.

Step 2: Purity Determination via HPLC-UV

  • Action: Dissolve 1 mg of the compound in 1 mL of diluent. Run a gradient of 5% to 95% Acetonitrile in Water (with 0.1% TFA) over 10 minutes. Monitor at 254 nm.

  • Causality: The conjugated bicyclic pyrrolo-pyridinone system absorbs strongly at 254 nm. A purity of <95% indicates the presence of debrominated side-products, which will competitively bind to Palladium catalysts in downstream reactions, severely depressing yields.

Step 3: Mass Confirmation via LC-MS

  • Action: Route the HPLC eluent into an Electrospray Ionization Mass Spectrometer (ESI-MS) in positive ion mode.

  • Causality: You must observe a distinct isotopic doublet at m/z 228 and 230 [M+H]+. Bromine naturally occurs as a roughly 1:1 mixture of ⁷⁹Br and ⁸¹Br isotopes. The absence of this 1:1 doublet instantly invalidates the structural identity of the batch.

Step 4: Structural Integrity via ¹H-NMR

  • Action: Dissolve 5 mg of the compound in DMSO-d6. Acquire a standard 1D proton spectrum at 400 MHz.

  • Causality: Look for the highly deshielded N-methyl singlet (~3.5 ppm) and the distinct aromatic protons. The presence of residual solvent peaks (e.g., ethyl acetate or DMF) will dictate whether the batch requires further drying under high vacuum before use.

QC_Workflow Incoming Incoming Batch CAS: 1361481-63-1 HPLC HPLC-UV (254 nm) >95% Purity Check Incoming->HPLC LCMS LC-MS Analysis Isotopic Doublet Check Incoming->LCMS NMR 1H/13C NMR Structural Integrity Incoming->NMR Decision Pass QC? HPLC->Decision LCMS->Decision NMR->Decision Release Release to Synthesis Decision->Release Yes

Self-validating QC workflow for incoming pyrrolo[2,3-c]pyridin-7(6H)-one batches.

Synthetic Application: Suzuki-Miyaura Coupling Workflow

The most common application of 4-bromo-6-methyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one is the functionalization at the C4 position via Palladium-catalyzed cross-coupling to generate BRD4 inhibitors[5][10].

The following protocol details the coupling of the N-tosyl protected derivative with a boronic ester.

Step-by-Step Synthetic Methodology

1. Reagent Preparation & Degassing

  • Action: In an oven-dried Schlenk flask, combine 4-bromo-6-methyl-1-tosyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one (1.0 eq), the desired aryl pinacol boronate ester (1.2 eq), and Potassium Carbonate (K₂CO₃, 3.0 eq). Add a solvent mixture of 1,4-Dioxane and Water (4:1 ratio).

  • Action: Sparge the mixture with dry Nitrogen gas for 15 minutes.

  • Causality: Oxygen must be rigorously excluded. Dissolved O₂ will rapidly oxidize the active Pd(0) catalyst to inactive Pd(II) species, halting the catalytic cycle and leading to unreacted starting material.

2. Catalyst Addition

  • Action: Quickly add Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq) under a positive stream of Nitrogen.

  • Causality: The bidentate dppf (1,1'-Bis(diphenylphosphino)ferrocene) ligand is chosen specifically because its large bite angle forces the palladium intermediate into a geometry that dramatically accelerates the reductive elimination step. This is vital to overcome the steric hindrance of the bicyclic scaffold[5].

3. Reaction Execution

  • Action: Seal the flask and heat to 100 °C for 4 to 6 hours. Monitor the disappearance of the starting bromide via TLC or LC-MS.

  • Causality: The elevated temperature provides the activation energy required for the transmetalation step, which is typically the rate-limiting step when coupling electron-rich heterocyclic bromides.

4. Workup and Isolation

  • Action: Cool to room temperature, filter through a pad of Celite to remove palladium black, and partition between Ethyl Acetate and Water. Extract the aqueous layer, dry the combined organics over Na₂SO₄, and concentrate under reduced pressure.

  • Causality: Removing palladium particulates early prevents product degradation and simplifies downstream silica gel chromatography. The resulting intermediate is now primed for tosyl-deprotection (typically using TBAF or NaOH) to yield the final active pharmaceutical ingredient (API).

References

  • LookChem. "4-bromo-6-methyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one CAS NO.1361481-63-1". LookChem Supplier Database. URL:[Link]

  • Calpaclab. "4-Bromo-6-methyl-1-tosyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one, 98%". Calpaclab Catalog. URL:[Link]

  • Google Patents. "CN113402515A - Indole compound and preparation method and application thereof". Google Patents.
  • Google Patents. "KR20160145796A - 1H-PYRROLO[2,3-c]PYRIDIN-7(6H)". Google Patents.
  • Google Patents. "WO2015164480A1 - 1H-PYRROLO[2,3-c]PYRIDIN-7(6H)-ONES AND PYRAZOLO[3,4-c]PYRIDIN-7(6H)-ONES AS INHIBITORS OF BET PROTEINS". Google Patents.
  • Alchimica. "4-Bromo-6-methyl-1-tosyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one". Alchimica Catalog. URL:[Link]

  • Google APIs / US Patents. "US 2017/0129896 A1 - Inhibitors of Bromodomains". Googleapis.com. URL:[Link]

  • Google APIs / US Patents. "US 2019/0169186 A1 - Compounds Useful as Inhibitors of BET Proteins". Googleapis.com. URL: [Link]

Sources

Protocols & Analytical Methods

Method

4-bromo-6-methyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one kinase inhibition assay protocol

Topic: Biochemical Assay Protocol for Kinase Inhibition by 4-bromo-6-methyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one Audience: Researchers, scientists, and drug development professionals. Introduction Protein kinases are a cri...

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Author: BenchChem Technical Support Team. Date: March 2026

Topic: Biochemical Assay Protocol for Kinase Inhibition by 4-bromo-6-methyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one

Audience: Researchers, scientists, and drug development professionals.

Introduction

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, making them a major focus for drug discovery, particularly in oncology and immunology.[1][2][3] The pyrrolo[2,3-d]pyrimidine scaffold, an isostere of adenine, is a well-established core structure in many ATP-competitive kinase inhibitors.[4][5] The related pyrrolo[2,3-c]pyridine and pyrrolo[3,2-c]pyridine cores have also demonstrated significant potential in targeting various kinases.[6][7][8][9] This document provides a comprehensive guide for establishing a robust in vitro kinase inhibition assay for novel compounds, using 4-bromo-6-methyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one as a representative example of a new chemical entity with potential kinase inhibitory activity.

As a Senior Application Scientist, this guide is structured to provide not just a step-by-step protocol, but also the underlying principles and critical decision-making points to ensure the generation of high-quality, reproducible data. We will focus on the widely adopted ADP-Glo™ Kinase Assay, a luminescence-based method that offers high sensitivity and a broad dynamic range, suitable for a wide variety of kinases.[10][11][12]

Choosing the Right Kinase Assay Platform

The selection of an appropriate assay technology is a critical first step in characterizing a novel inhibitor.[1][13] The ideal assay should be sensitive, reproducible, and scalable for high-throughput screening (HTS).[2][14] Several robust platforms are available, each with its own advantages and considerations.

Assay TechnologyPrincipleAdvantagesConsiderations
Luminescence (e.g., ADP-Glo™) Measures the amount of ADP produced in a kinase reaction, which is converted to a light signal.[10][15]High sensitivity, broad dynamic range, less susceptible to compound interference (fluorescence quenching or enhancement).[12][16]Requires specific reagents and a luminometer.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Measures the phosphorylation of a fluorescently labeled substrate by a kinase, leading to a FRET signal between a donor and acceptor fluorophore.[17][18][19]Homogeneous (no-wash) format, ratiometric measurement reduces well-to-well variability.[20]Potential for interference from fluorescent compounds.
Fluorescence Polarization (FP) Measures the change in the rotational speed of a fluorescently labeled tracer that competes with the phosphorylated substrate for binding to a specific antibody.[13][21][22]Homogeneous format, provides a direct measure of binding events.[23]Requires a fluorescently labeled tracer and specific antibody; may have a smaller assay window.

For the purpose of this guide, we will detail the protocol for the ADP-Glo™ Kinase Assay due to its versatility and robustness in profiling novel inhibitors against a wide range of kinases.[12]

Principle of the ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a two-step process that quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.[10]

  • Kinase Reaction & ATP Depletion: The kinase reaction is performed in the presence of the kinase, substrate, ATP, and the test inhibitor (4-bromo-6-methyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one). After the reaction, ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete any remaining ATP.[10][24]

  • ADP Conversion & Signal Generation: Kinase Detection Reagent is then added, which contains enzymes that convert the ADP generated in the kinase reaction back to ATP. This newly synthesized ATP is then used by a luciferase/luciferin reaction to produce a luminescent signal that is directly proportional to the initial kinase activity.[10][24]

ADP_Glo_Principle cluster_step1 Step 1: Kinase Reaction & ATP Depletion cluster_step2 Step 2: ADP Detection K_reaction Kinase + Substrate + ATP + Inhibitor (Incubate) ADP_produced ADP Produced (Unconsumed ATP remains) K_reaction->ADP_produced Add_ADP_Glo Add ADP-Glo™ Reagent ADP_produced->Add_ADP_Glo Stop_reaction Kinase Reaction Stopped (Remaining ATP depleted) Add_ADP_Glo->Stop_reaction Add_KDR Add Kinase Detection Reagent Stop_reaction->Add_KDR ADP_to_ATP ADP is converted to ATP Add_KDR->ADP_to_ATP Luciferase Luciferase + Luciferin + ATP ADP_to_ATP->Luciferase Light Luminescent Signal Luciferase->Light

Figure 1: Principle of the ADP-Glo™ Kinase Assay.

Experimental Protocol: ADP-Glo™ Kinase Inhibition Assay

This protocol is designed for determining the IC50 value of 4-bromo-6-methyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one against a selected kinase in a 384-well plate format.

Materials and Reagents
  • Kinase: Purified, active kinase of interest.

  • Substrate: Specific peptide or protein substrate for the kinase.

  • ATP: Ultra-Pure ATP (Promega, Cat. #V9101 or equivalent).

  • Test Compound: 4-bromo-6-methyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one, dissolved in 100% DMSO to create a stock solution (e.g., 10 mM).

  • Reference Inhibitor: A known inhibitor for the target kinase (e.g., Staurosporine) for positive control.

  • ADP-Glo™ Kinase Assay Kit: (Promega, Cat. #V9101, V9102, or V9103) containing ADP-Glo™ Reagent, Kinase Detection Reagent, Ultra-Pure ATP, and ADP.

  • Kinase Reaction Buffer: Buffer composition is kinase-specific. A generic buffer can be 25 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM MnCl2, 2 mM TCEP.[25]

  • Assay Plates: White, flat-bottom 384-well plates with low volume capacity.

  • Multichannel pipettes and a plate-reading luminometer.

Assay Development and Optimization (Prior to IC50 Determination)

Before proceeding with the inhibitor screening, it is crucial to optimize the assay conditions.[14]

  • Kinase Titration: Determine the optimal kinase concentration that results in approximately 10-30% ATP to ADP conversion within the linear range of the assay.

  • ATP Concentration: Determine the Michaelis-Menten constant (Km) for ATP for the specific kinase. For initial inhibitor screening, an ATP concentration at or near the Km value is recommended to identify both ATP-competitive and non-competitive inhibitors.

Step-by-Step Protocol for IC50 Determination

1. Preparation of Reagents:

  • Test Compound Dilution: Prepare a serial dilution of 4-bromo-6-methyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one in 100% DMSO. Then, dilute this series into the kinase reaction buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should be kept constant and low (typically ≤1%) to avoid affecting enzyme activity.[16]

  • Kinase Solution: Dilute the kinase to 2X the final desired concentration in the kinase reaction buffer.

  • Substrate/ATP Solution: Prepare a 2X solution of the substrate and ATP in the kinase reaction buffer.

2. Assay Plate Setup (5 µL Kinase Reaction Volume):

  • Add Test Compound: Add 1.25 µL of the serially diluted test compound, reference inhibitor, or vehicle control (e.g., 4% DMSO in kinase buffer for a 1% final concentration) to the appropriate wells of a 384-well plate.

  • Add Kinase: Add 1.25 µL of the 2X kinase solution to all wells except the "no enzyme" control wells. Add 1.25 µL of kinase reaction buffer to the "no enzyme" wells.

  • Pre-incubation: Gently mix the plate and incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Initiate Kinase Reaction: Add 2.5 µL of the 2X Substrate/ATP solution to all wells to start the reaction. Mix the plate gently.

  • Incubation: Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

3. ADP Detection:

  • Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. Mix and incubate for 40 minutes at room temperature.[10][24]

  • Generate Luminescent Signal: Add 10 µL of Kinase Detection Reagent to each well. Mix and incubate for 30-60 minutes at room temperature.[10][24]

4. Data Acquisition:

  • Measure the luminescence of each well using a plate-reading luminometer. An integration time of 0.25 to 1 second per well is a good starting point.[24]

5. Data Analysis:

  • Calculate Percent Inhibition:

    • Average the signal from the "no enzyme" (100% inhibition) and vehicle control (0% inhibition) wells.

    • Normalize the data using the following equation: % Inhibition = 100 * (1 - (Signal_compound - Signal_100%_inhibition) / (Signal_0%_inhibition - Signal_100%_inhibition))

  • Determine IC50: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data using a sigmoidal dose-response (variable slope) equation to determine the IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.

ComponentVolumeFinal Concentration
Kinase Reaction
Test Compound (4X)1.25 µL1X
Kinase (4X)1.25 µL1X
Substrate/ATP (2X)2.5 µL1X
Total Kinase Reaction Volume 5 µL
ADP Detection
ADP-Glo™ Reagent5 µL
Kinase Detection Reagent10 µL
Total Assay Volume 20 µL

Visualizing the Workflow and Inhibition Mechanism

Kinase_Inhibition_Workflow cluster_prep 1. Reagent Preparation cluster_assay 2. Kinase Reaction cluster_detection 3. ADP Detection cluster_analysis 4. Data Analysis prep_compound Prepare serial dilution of 4-bromo-6-methyl-1H-pyrrolo [2,3-c]pyridin-7(6H)-one add_compound Add 1.25 µL of Compound/Control prep_compound->add_compound prep_kinase Prepare 2X Kinase Solution add_kinase Add 1.25 µL of Kinase Solution (Incubate 15-30 min) prep_kinase->add_kinase prep_substrate Prepare 2X Substrate/ATP Solution start_reaction Add 2.5 µL of Substrate/ATP Solution (Incubate 60 min) prep_substrate->start_reaction add_compound->add_kinase add_kinase->start_reaction add_adpglo Add 5 µL of ADP-Glo™ Reagent (Incubate 40 min) start_reaction->add_adpglo add_kdr Add 10 µL of Kinase Detection Reagent (Incubate 30-60 min) add_adpglo->add_kdr read_plate Measure Luminescence add_kdr->read_plate calc_inhibition Calculate % Inhibition read_plate->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve det_ic50 Determine IC50 Value plot_curve->det_ic50

Figure 2: Workflow for IC50 determination using the ADP-Glo™ assay.

Kinase_Inhibition cluster_active Active Kinase cluster_inhibited Inhibited Kinase (ATP-Competitive) Kinase_A Kinase Phospho_Substrate Phosphorylated Substrate Kinase_A->Phospho_Substrate ADP_A ADP Kinase_A->ADP_A ATP_A ATP ATP_A->Kinase_A Substrate_A Substrate Substrate_A->Kinase_A Kinase_I Kinase No_Reaction No Reaction Kinase_I->No_Reaction Inhibitor Inhibitor (e.g., pyrrolopyridine) Inhibitor->Kinase_I ATP_I ATP ATP_I->Kinase_I Blocked Substrate_I Substrate Substrate_I->Kinase_I

Sources

Application

Application Note &amp; Protocol: Structural Characterization of 4-Bromo-6-methyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one via NMR and LC-MS

Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Professionals Application Area: Epigenetic Drug Discovery, BET/BRD4 Inhibitor Synthesis, Oncology Executive Summary & Scientific Context The...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Professionals Application Area: Epigenetic Drug Discovery, BET/BRD4 Inhibitor Synthesis, Oncology

Executive Summary & Scientific Context

The compound 4-bromo-6-methyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one (CAS: 1361481-63-1) is a highly versatile heterocyclic building block[1][2]. Featuring a fused bicyclic core comprising a pyrrole and a pyridine ring, this scaffold is heavily utilized in the synthesis of bromodomain and extra-terminal motif (BET) inhibitors, particularly targeting BRD4 and TAF1[3][4].

In medicinal chemistry, the precise structural validation of this intermediate is critical. The positioning of the bromine atom at C4 provides a highly reactive site for downstream palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura reactions)[5], while the N6-methyl and C7-carbonyl groups are essential for hydrogen-bonding interactions within the binding pockets of epigenetic reader proteins[4].

As a Senior Application Scientist, I have designed the following analytical protocols to serve as a self-validating system . By strategically selecting specific solvents and ionization modes, the resulting data not only confirms the molecular weight but intrinsically verifies the functional group integrity (e.g., confirming successful deprotection of the pyrrole nitrogen)[6].

Table 1: Physicochemical Profile
PropertyValueStructural Significance
Chemical Formula C₈H₇BrN₂OContains one bromine, yielding a 1:1 isotopic MS signature.
Molecular Weight 227.06 g/mol Requires high-resolution or isotopic validation for exact mass.
SMILES O=C1C2=C(C(Br)=CN1C)C=CN2Defines the rigid, planar pyrrolopyridinone core[2].
Solubility DMSO, DMF, MethanolPoorly soluble in water; requires organic solvents for LC-MS/NMR.

Analytical Workflow Design

To ensure absolute structural confidence before advancing this intermediate into complex multi-step syntheses, a dual-pronged analytical approach utilizing Nuclear Magnetic Resonance (NMR) and Liquid Chromatography-Mass Spectrometry (LC-MS) is employed.

AnalyticalWorkflow A Compound 1361481-63-1 Synthesis & Isolation B Sample Prep (DMSO-d6 / MeOH) A->B Aliquot C NMR Spectroscopy (400 MHz, 1H/13C) B->C 5-10 mg D UPLC-MS Analysis (ESI+, Gradient) B->D 10 µg/mL E Data Validation (Isotope & Shift Match) C->E Spectra D->E m/z & RT

Fig 1. Self-validating analytical workflow for NMR and LC-MS characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale & Causality

The choice of solvent is the most critical parameter in this protocol. We utilize DMSO-d₆ rather than CDCl₃ or MeOD. The compound contains a secondary pyrrole amine (NH). Protic solvents like MeOD would cause rapid deuterium exchange, silencing the NH signal. DMSO-d₆ prevents this exchange, allowing the observation of the NH proton at ~12.0 ppm. Observing this peak is a self-validating check that confirms the successful removal of the tosyl protecting group, a common preceding step in its synthesis[3][6]. Furthermore, a relaxation delay (D1) of 2.0 seconds is mandated for ¹³C NMR to ensure complete relaxation of the quaternary carbons (C4, C7, C3a, C7a), which lack attached protons and suffer from long T₁ relaxation times.

Step-by-Step Protocol
  • Sample Preparation: Accurately weigh 5–10 mg of the purified compound.

  • Solvation: Dissolve the solid in 0.6 mL of anhydrous DMSO-d₆ containing 0.03% (v/v) Tetramethylsilane (TMS) as an internal reference.

  • Transfer: Transfer the homogenous solution into a standard 5 mm NMR tube, ensuring no air bubbles are trapped in the active volume.

  • ¹H NMR Acquisition: Acquire data at 400 MHz. Parameters: 16 scans, 1.5 s relaxation delay, 90° pulse angle.

  • ¹³C NMR Acquisition: Acquire data at 100 MHz. Parameters: 1024 scans, 2.0 s relaxation delay (critical for quaternary carbons), with ¹H decoupling.

  • Processing: Apply Fourier transform, phase correction, and baseline correction. Calibrate the TMS peak to 0.00 ppm.

Table 2: Expected ¹H and ¹³C NMR Assignments (DMSO-d₆)
NucleusChemical Shift (ppm)Multiplicity / J-CouplingAssignment / Causality
¹H 12.10broad singlet, 1HN1-H (Pyrrole): Confirms successful de-tosylation[6].
¹H 7.55singlet, 1HC5-H (Pyridine): Isolated proton between C4-Br and N6-CH₃.
¹H 7.45triplet, J = 2.8 Hz, 1HC2-H (Pyrrole): Coupled to N1-H and C3-H.
¹H 6.40triplet, J = 2.8 Hz, 1HC3-H (Pyrrole): Upfield due to electron-rich pyrrole ring.
¹H 3.55singlet, 3HN6-CH₃: N-methyl group on the lactam ring.
¹³C 158.0singlet (Quaternary)C7 (C=O): Characteristic downfield lactam carbonyl.
¹³C 105.0singlet (Quaternary)C4 (C-Br): Upfield shifted due to the heavy-atom effect of Bromine.
¹³C 36.0singlet (CH₃)N6-CH₃: Standard N-methyl carbon shift.

Mass Spectrometry (LC-MS)

Rationale & Causality

We employ Electrospray Ionization in positive mode (ESI+). The pyrrolopyridine nitrogen atoms and the carbonyl oxygen are highly susceptible to protonation. To exploit this, 0.1% Formic Acid (FA) is added to the mobile phase, driving the equilibrium toward the [M+H]⁺ state and drastically enhancing signal-to-noise. The protocol is self-validating through isotopic pattern recognition . Bromine exists naturally as two isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio. The presence of a distinct doublet separated by 2 m/z units at equal intensity unequivocally confirms the preservation of the C-Br bond without requiring high-resolution mass spectrometry (HRMS).

Step-by-Step Protocol
  • Stock Solution: Dissolve 1 mg of the compound in 1 mL of HPLC-grade Methanol.

  • Working Dilution: Dilute the stock to 10 µg/mL using a 50:50 mixture of Water and Acetonitrile (both containing 0.1% FA).

  • Chromatography: Inject 2 µL onto a C18 UPLC column (e.g., 1.7 µm, 2.1 x 50 mm) maintained at 40 °C.

  • Mobile Phase: Solvent A (Water + 0.1% FA) and Solvent B (Acetonitrile + 0.1% FA).

  • Gradient: Run a linear gradient from 5% B to 95% B over 5.0 minutes at a flow rate of 0.4 mL/min.

  • MS Parameters: Set Capillary Voltage to 3.0 kV, Desolvation Temperature to 350 °C, and monitor the m/z range of 100–500.

Table 3: Expected LC-MS Data (ESI+)
Ion Speciesm/z ValueRelative IntensityDiagnostic Significance
[M(⁷⁹Br)+H]⁺ 227.0~100%Base peak representing the lighter bromine isotope.
[M(⁸¹Br)+H]⁺ 229.0~98%Confirms the 1:1 isotopic signature of a single Bromine atom.
[2M+Na]⁺ 475.0 / 477.0< 5%Minor dimer adduct; confirms concentration is not excessively high.

Biological Context & Application

Once structurally validated, 4-bromo-6-methyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one is utilized as a core scaffold to synthesize potent BET bromodomain inhibitors. The pyrrolopyridinone core acts as an acetyl-lysine mimetic. It competitively binds to the hydrophobic pockets of epigenetic reader proteins like BRD4, displacing them from acetylated chromatin[4]. This displacement prevents the recruitment of the RNA Polymerase II transcription complex, thereby silencing the expression of critical oncogenes such as c-Myc—a mechanism that has shown profound efficacy in models of acute myeloid leukemia (AML) and NUT midline carcinoma[4].

BETInhibition A Acetylated Histones (Chromatin) B BRD4 / BET Proteins (Epigenetic Reader) A->B Recognition C Transcription Complex (RNA Pol II) B->C Recruitment D Oncogene Expression (e.g., c-Myc) C->D Transcription Inhibitor Pyrrolopyridinone Scaffold Inhibitor->B Competitive Binding

Fig 2. Mechanism of action for pyrrolopyridinone-derived BET inhibitors.

References

  • Indole compound and preparation method and application thereof - Google Patents (CN113402515A). URL:[5]

  • 4-Bromo-6-methyl-1H-pyrrolo[2,3-c]pyridin-7-one - Advanced ChemBlocks. URL:[1]

  • CAS 1361481-63-1: 4-Bromo-1,6-dihydro-6-methyl-7H-pyrrolo[2,3-c]pyridin-7-one - CymitQuimica. URL:[2]

  • THERAPEUTIC COMPOUNDS AND USES THEREOF - European Patent Office (EP 3250571 B1). URL:[3]

  • PYRAZOLOPYRROLIDINE DERIVATIVES AND THEIR USE IN THE TREATMENT OF DISEASE - European Patent Office (EP 3004110 B1). URL:[4]

  • United States Patent (US 9,643,967 B2) - Intermediate Synthesis Data. URL:[6]

Sources

Method

Handling and storage of 4-bromo-6-methyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one

An Application Guide for the Safe Handling and Storage of 4-bromo-6-methyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one Introduction 4-bromo-6-methyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one is a heterocyclic organic compound that serve...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the Safe Handling and Storage of 4-bromo-6-methyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one

Introduction

4-bromo-6-methyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one is a heterocyclic organic compound that serves as a valuable building block in medicinal chemistry and drug discovery. Its structural motif is of significant interest to researchers developing novel therapeutics. The integrity and purity of this reagent are paramount for generating reproducible and reliable experimental results. Furthermore, ensuring the safety of laboratory personnel requires a comprehensive understanding of its potential hazards and the implementation of rigorous handling and storage protocols.

This document provides a detailed guide for researchers, scientists, and drug development professionals on the best practices for managing this compound from receipt to disposal. The protocols herein are designed to preserve the chemical's stability while prioritizing a safe laboratory environment.

Chemical Properties and Hazard Identification

A thorough understanding of the compound's properties is the foundation of its safe handling. While specific reactivity data for this exact molecule is not extensively published, its structure and data from similar compounds allow for a robust safety and handling assessment.

Compound Specifications
PropertyValueSource(s)
IUPAC Name 4-bromo-6-methyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one[1]
CAS Number 1361481-63-1[1][2][3]
Molecular Formula C₈H₇BrN₂O[1][3]
Molecular Weight 227.06 g/mol [1][3]
Physical Form Solid
GHS Hazard Profile

Based on data for structurally related compounds, 4-bromo-6-methyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one should be handled as a hazardous substance. The following GHS classifications are anticipated[4][5]:

Hazard ClassGHS CodeDescription
Acute Toxicity, OralH302Harmful if swallowed
Skin IrritationH315Causes skin irritation
Eye IrritationH319Causes serious eye irritation
Specific Target Organ ToxicityH335May cause respiratory irritation

Signal Word: Warning [5][6]

Personal Protective Equipment (PPE) and Safety Measures

A multi-layered approach to safety is critical when handling this compound. The following PPE is mandatory to prevent exposure.[7][8]

  • Eye Protection: Wear safety glasses with side shields or tightly sealed safety goggles.[6][8]

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile). Change gloves frequently and immediately if they become contaminated.[7]

  • Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned.[7]

  • Respiratory Protection: All handling of the solid compound that may generate dust should be performed in a certified chemical fume hood or a ventilated enclosure to avoid inhalation.[8][9]

Causality: The pyrrolo-pyridinone core, common in bioactive molecules, along with the bromine substituent, necessitates caution. The specified PPE creates essential barriers to prevent accidental ingestion, skin contact, eye exposure, and inhalation of aerosolized particles, which are the primary routes of potential exposure.[8][9]

Storage Protocols: Ensuring Chemical Stability

Proper storage is crucial for maintaining the compound's purity and preventing degradation over time. The primary goals are to protect it from environmental factors and ensure it is stored securely.

Workflow for Receiving and Storage

The following diagram outlines the decision-making process from receiving the compound to its appropriate storage.

A Receive Compound Shipment B Inspect Container Integrity (Seals, No Cracks/Damage) A->B C Verify Label Information (Name, CAS No., Lot No.) B->C OK I Quarantine & Contact Supplier B->I Damaged D Log into Chemical Inventory C->D Match C->I Mismatch E Short-Term Storage (< 3 months) D->E Frequent Use F Long-Term Storage (> 3 months) D->F Archival/Infrequent Use G Store at 2-8°C in a Dessicator Cabinet E->G H Store at 2-8°C under Inert Atmosphere (N2/Ar) F->H

Caption: Workflow for receiving and storing the compound.

Short-Term Storage (< 3 months)

For routine use, store the compound in its original, tightly sealed container inside a refrigerator at 2-8°C .[5] To mitigate moisture absorption upon removal from cold storage, place the container in a desiccator at room temperature for at least 30 minutes before opening.

  • Rationale: Refrigeration slows potential degradation pathways. The desiccator step prevents atmospheric water from condensing on the cold solid, which could compromise its integrity.[10]

Long-Term Storage (> 3 months)

For archival purposes, long-term stability is best achieved under an inert atmosphere.

  • Protocol:

    • Place the original vial inside a larger, sealable container (e.g., a Schlenk flask or a vial with a septum-lined cap).

    • Purge the container with a gentle stream of dry nitrogen or argon for several minutes to displace air and moisture.[11]

    • Seal the outer container tightly while maintaining the positive pressure of the inert gas.

    • Store the container at 2-8°C .[5]

  • Rationale: While not strictly classified as pyrophoric, many complex organic molecules can be sensitive to long-term exposure to oxygen and moisture.[12][13] An inert atmosphere provides the most robust protection against oxidative degradation and hydrolysis, ensuring the compound's purity for future use.

Safe Handling and Experimental Protocols

Adherence to standardized procedures is essential for both safety and experimental consistency.

General Handling Principles
  • Designated Area: Always handle the compound in a designated area, such as a chemical fume hood.[8]

  • Avoid Contamination: Use clean, dedicated spatulas and glassware. Never return unused compound to the stock container.[7]

  • Housekeeping: Clean the work area and any contaminated equipment thoroughly after each use.

Protocol: Weighing and Dispensing

This protocol outlines the standard procedure for weighing the solid compound.

cluster_prep Preparation cluster_weigh Weighing cluster_post Post-Procedure A Don Required PPE (Gloves, Goggles, Lab Coat) B Prepare Fume Hood (Verify Airflow, Clean Surface) A->B C Allow Compound to Equilibrate to Room Temp in Dessicator B->C D Place Weighing Vessel on Analytical Balance & Tare C->D E Open Stock Container Inside Fume Hood D->E F Carefully Transfer Solid Using a Clean Spatula E->F G Close Stock Container IMMEDIATELY F->G H Record Weighed Amount G->H I Clean Spatula & Work Area H->I J Return Stock Container to Proper Storage I->J

Caption: Standard workflow for weighing the solid compound.

Protocol: Solubilization
  • Select Solvent: Choose an appropriate dry solvent based on experimental requirements (e.g., DMSO, DMF, Dichloromethane). Verify compound solubility if it is not known.

  • Add Solvent: To the vial containing the weighed solid, add the calculated volume of solvent using a calibrated pipette.

  • Promote Dissolution: Cap the vial tightly and mix the contents by vortexing or sonicating until all solid has dissolved. Gentle warming may be applied if necessary, but monitor for any signs of decomposition (color change).

  • Storage of Solution: If the solution is not for immediate use, store it in a tightly sealed vial at the recommended temperature (typically -20°C for solutions) and protect it from light. Consider purging the vial headspace with inert gas before sealing to enhance stability.

Spill Management and Waste Disposal

Accidents can happen, and a clear plan for containment and disposal is a non-negotiable part of laboratory safety.

Spill Response
  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: If the spill is large or generates significant dust, evacuate the immediate area.

  • PPE: Don appropriate PPE, including respiratory protection if necessary.

  • Containment: For a small, solid spill, gently cover it with an absorbent material (e.g., vermiculite or sand) to prevent dust from becoming airborne.[9]

  • Cleanup: Carefully sweep the contained material into a designated waste container.[9] Avoid dry sweeping which can generate dust. Use a wet paper towel for final decontamination of the surface.

  • Disposal: Label the waste container clearly and dispose of it according to your institution's hazardous waste guidelines.

Waste Disposal
  • Solid Waste: All unused solid compound and materials heavily contaminated with it (e.g., weighing papers, gloves) must be disposed of as hazardous chemical waste.

  • Liquid Waste: Solutions containing the compound should be collected in a designated, labeled hazardous waste container. Do not pour chemical waste down the drain.

Trustworthiness: These spill and disposal protocols are based on established laboratory safety principles designed to minimize exposure and prevent environmental contamination.[9] Following these steps validates a laboratory's commitment to safety and regulatory compliance.

References

  • How to Safely Store Lab Chemicals and Reagents. B&M Scientific. Available at: [Link]

  • Best practices for handling chemical reagents to prevent cross-contamination. Quimivita. Available at: [Link]

  • Good Laboratory Practice: Sample and Reagent Storage and Stability. SCION Instruments. Available at: [Link]

  • Best Practices for Storing Lab Reagents and Chemicals in Medical Diagnostic Labs. American Biotech Supply. Available at: [Link]

  • Mastering Chemical Storage: Best Practices for Safer Labs and Empowered Teams. eLabNext. Available at: [Link]

  • Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group - University of Pittsburgh. Available at: [Link]

  • General techniques for handling air-sensitive compounds. Oxford Academic. Available at: [Link]

  • 4-Bromo-6,7-dihydro-6-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid. NextSDS. Available at: [Link]

  • Techniques for Handling Air-Sensitive Compounds. Wipf Group - University of Pittsburgh. Available at: [Link]

  • 4-bromo-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one. CSSB. Available at: [Link]

  • 4-Bromo-6-methyl-1-tosyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one. Doron Scientific. Available at: [Link]

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Taylor & Francis Online. Available at: [Link]

  • 7-bromo-4-methoxy-1H-pyrrolo[2,3-c]pyridine. PubChem - NIH. Available at: [Link]

Sources

Application

Application Note: Utilizing 4-bromo-6-methyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one as a Core Scaffold for Potent LSD1 Inhibitor Development and Cancer Cell Line Screening

Executive Summary & Mechanistic Rationale The compound 4-bromo-6-methyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one (often utilized in its tosyl-protected form, CAS 1445993-87-2) is a highly specialized synthetic building block c...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The compound 4-bromo-6-methyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one (often utilized in its tosyl-protected form, CAS 1445993-87-2) is a highly specialized synthetic building block critical for the development of next-generation, reversible Lysine-Specific Demethylase 1 (LSD1) inhibitors[1].

LSD1 (KDM1A) is a flavin-dependent monoamine oxidase that acts as an epigenetic eraser by specifically demethylating mono- and dimethylated histone 3 lysine 4 (H3K4) and lysine 9 (H3K9) residues[2]. In malignancies such as acute myeloid leukemia (AML) and small-cell lung cancer (SCLC), the overexpression of LSD1 aberrantly represses differentiation-associated genes, thereby maintaining the cells in a highly proliferative, undifferentiated state[3].

Historically, reversible LSD1 inhibitors like GSK-354 relied on a monocyclic pyridine scaffold. However, structure-guided design has demonstrated that replacing the pyridine ring with a bicyclic 1H-pyrrolo[2,3-c]pyridine core—derived directly from 4-bromo-6-methyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one—allows the molecule to capture additional critical hydrophobic interactions with the Tyr761 residue within the LSD1 active site[1]. This structural evolution yields derivatives (such as Compound 46, also known as LSD1-UM-109) that exhibit sub-nanomolar cellular potency, representing a massive leap in epigenetic drug development[2].

Pathway LSD1 LSD1 (KDM1A) Enzyme H3K4 Demethylation of H3K4me1/2 LSD1->H3K4 Catalyzes Oncogenesis Repression of Differentiation (AML / SCLC Progression) H3K4->Oncogenesis Epigenetic Silencing Scaffold Pyrrolo[2,3-c]pyridine Derivatives (e.g., LSD1-UM-109) Scaffold->LSD1 Reversible Inhibition (Binds FAD Pocket) Reactivation Accumulation of H3K4me2 & Gene Reactivation Scaffold->Reactivation Induces

Epigenetic signaling pathway showing LSD1 inhibition by pyrrolo[2,3-c]pyridine derivatives.

Quantitative Benchmarks: The Scaffold Advantage

The integration of the pyrrolo[2,3-c]pyridine scaffold fundamentally alters the structure-activity relationship (SAR) of the resulting inhibitors. By utilizing cross-coupling reactions at the 4-bromo position of the scaffold, researchers can synthesize derivatives that vastly outperform previous generation inhibitors.

The table below summarizes the causality of this structural shift, comparing the baseline pyridine-based inhibitor (GSK-354) against the optimized pyrrolo[2,3-c]pyridine derivative (LSD1-UM-109) across enzymatic and cellular assays[1][3].

CompoundScaffold CoreLSD1 Enzymatic IC₅₀ (nM)MV4;11 Cell Viability IC₅₀ (nM)MOLM-13 Cell Viability IC₅₀ (nM)H1417 Cell Viability IC₅₀ (nM)
GSK-354 Pyridine130~12~6231~212
LSD1-UM-109 Pyrrolo[2,3-c]pyridine3.10.6311.1

Note: LSD1-UM-109 demonstrates a 20- to 201-fold increase in cellular potency compared to GSK-354, validating the superiority of the bicyclic scaffold in penetrating cells and engaging the target[3].

Experimental Workflows & Self-Validating Protocols

When evaluating novel derivatives synthesized from 4-bromo-6-methyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one, standard 72-hour cytotoxicity assays will yield false negatives . Epigenetic inhibitors require multiple cell division cycles to facilitate the accumulation of methylated histones, subsequent chromatin remodeling, and the transcription of differentiation genes that ultimately halt proliferation[2].

The following self-validating workflow ensures that phenotypic data (cell death) is directly correlated with mechanistic target engagement (H3K4me2 accumulation).

Workflow Synthesis 1. Scaffold Derivatization (Cross-Coupling) Stock 2. Compound Prep (10 mM DMSO Stock) Synthesis->Stock Culture 3. Cell Culture (MV4;11, MOLM-13) Stock->Culture Incubation 4. Extended Incubation (7-10 Days) Culture->Incubation Viability 5a. Viability Assay (CellTiter-Glo) Incubation->Viability Western 5b. Target Engagement (H3K4me2 Western) Incubation->Western

Experimental workflow for evaluating pyrrolo[2,3-c]pyridine-based LSD1 inhibitors.

Protocol A: Prolonged Cell Viability Assay (7–10 Days)

Objective: To accurately measure the anti-proliferative effects of pyrrolo[2,3-c]pyridine derivatives in AML (MV4;11, MOLM-13) and SCLC (H1417) cell lines.

Causality & Rationale: Epigenetic reprogramming is time-dependent. A 7 to 10-day incubation is mandatory to observe the full phenotypic impact of LSD1 inhibition[2]. Because small molecules can degrade in aqueous media at 37°C, the media and compound must be replenished mid-experiment to maintain constant target suppression.

  • Cell Plating: Harvest MV4;11 or H1417 cells in the logarithmic growth phase. Plate cells in 96-well opaque plates at a density of 2,000–3,000 cells/well in 100 µL of appropriate media (e.g., IMDM for MV4;11, RPMI-1640 for H1417) supplemented with 10% FBS.

  • Compound Preparation: Prepare a 10 mM stock of the synthesized derivative in 100% anhydrous DMSO. Perform a 3-fold serial dilution in DMSO, then dilute 1:1000 in culture media to achieve final testing concentrations (e.g., 0.1 nM to 10 µM) with a final DMSO concentration of 0.1%.

  • Treatment: Add the diluted compounds to the cells. Include a 0.1% DMSO vehicle control (Negative Control) and a known inhibitor like GSK-354 (Positive Control).

  • Media Replenishment (Critical Step): On Day 4, carefully centrifuge the plates (for suspension cells like MV4;11) at 300 x g for 5 minutes. Remove 50 µL of the old media and replace it with 50 µL of fresh media containing the compound at a 1X concentration.

  • Detection (Day 7-10): Equilibrate the plate to room temperature for 30 minutes. Add an equal volume of CellTiter-Glo® Luminescent Cell Viability Assay reagent. Shake for 2 minutes to induce cell lysis, incubate for 10 minutes, and record luminescence.

  • Data Analysis: Calculate IC₅₀ values using non-linear regression (curve fit) in GraphPad Prism.

Protocol B: Target Engagement Validation (Histone Extraction & Western Blot)

Objective: To prove that the observed cytotoxicity in Protocol A is caused by the on-target inhibition of LSD1, evidenced by the accumulation of its substrate, H3K4me2.

Causality & Rationale: Standard RIPA buffer cell lysis often fails to solubilize chromatin-bound histones, leaving them in the discarded pellet. An acid-extraction protocol is required to isolate histones effectively and validate that the pyrrolo[2,3-c]pyridine derivative is functioning as an epigenetic eraser inhibitor.

  • Cell Treatment: Plate MV4;11 cells in 6-well plates (5 × 10⁵ cells/well) and treat with the derivative at 1X, 5X, and 10X its established IC₅₀ for 48 to 72 hours.

  • Harvest & Wash: Collect cells by centrifugation. Wash the pellet twice with ice-cold PBS supplemented with 5 mM sodium butyrate (to preserve histone modifications).

  • Lysis & Acid Extraction:

    • Resuspend the pellet in Triton Extraction Buffer (TEB: PBS containing 0.5% Triton X-100, 2 mM PMSF, 0.02% NaN₃) to lyse the cell membrane. Incubate on ice for 10 minutes.

    • Centrifuge at 6,500 x g for 10 minutes at 4°C. Discard the supernatant (cytosolic fraction).

    • Resuspend the pellet (nuclei) in 0.2 N HCl (approx. 50 µL per 10⁶ cells). Incubate overnight at 4°C to acid-extract the basic histone proteins.

  • Neutralization: Centrifuge at 6,500 x g for 10 minutes. Transfer the supernatant (containing histones) to a new tube and neutralize by adding 1/10th volume of 2 M NaOH.

  • Western Blotting: Resolve 2–5 µg of histone extract on a 15% SDS-PAGE gel. Transfer to a PVDF membrane and probe with primary antibodies against H3K4me2 (Target) and Total H3 (Loading Control).

  • Validation: A successful pyrrolo[2,3-c]pyridine LSD1 inhibitor will show a clear, dose-dependent increase in the H3K4me2 band intensity relative to the Total H3 control, confirming that the cell death observed in Protocol A is mechanistically driven by LSD1 inhibition.

References

  • 4-bromo-6-methyl-1-tosyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one - Echemi Echemi
  • 4-Bromo-6-methyl-1-tosyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one - MilliporeSigma Sigma-Aldrich
  • Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors - PMC N
  • Pyrrolo[2,3‑c]pyridines as Potent and Reversible LSD1 Inhibitors - TheraIndx TheraIndx
  • Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors ACS Medicinal Chemistry Letters

Sources

Method

Application Notes: Pyrrolo[2,3-c]pyridines (6-Azaindoles) in Advanced Drug Development

Executive Summary & Mechanistic Rationale The pyrrolo[2,3-c]pyridine scaffold, commonly referred to as 6-azaindole, has emerged as a privileged pharmacophore in modern medicinal chemistry. As a bioisostere of both indole...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The pyrrolo[2,3-c]pyridine scaffold, commonly referred to as 6-azaindole, has emerged as a privileged pharmacophore in modern medicinal chemistry. As a bioisostere of both indole and purine, the 6-azaindole core offers a unique combination of structural rigidity, favorable physicochemical properties, and versatile hydrogen-bonding capabilities [1].

The strategic placement of the nitrogen atom at the 6-position of the fused bicyclic system fundamentally alters the electron density compared to its 7-azaindole (pyrrolo[2,3-b]pyridine) counterpart. This structural nuance lowers the overall lipophilicity (LogP) of the molecule, significantly enhancing aqueous solubility and cellular membrane permeability—critical parameters in overcoming attrition in drug development [1]. Furthermore, the N1-H acts as a potent hydrogen bond donor, while the N6 lone pair serves as a hydrogen bond acceptor, creating a "push-pull" electronic system that is highly effective for anchoring into the hinge regions of kinases and the deep hydrophobic pockets of epigenetic enzymes.

Pharmacophore Core Pyrrolo[2,3-c]pyridine (6-Azaindole) Hinge Kinase Hinge / ATP Mimetic (H-Bond Donor/Acceptor) Core->Hinge N1-H & N6 Solubility Physicochemical Optimization (Lower LogP, High Solubility) Core->Solubility Polar Surface Area Hydrophobic Deep Pocket Engagement (e.g., LSD1 Tyr761) Core->Hydrophobic Fused Bicyclic System

Pharmacophore mapping of the pyrrolo[2,3-c]pyridine scaffold in drug design.

Key Therapeutic Applications

Epigenetic Modulation: Reversible LSD1 Inhibitors

Lysine-specific demethylase 1 (LSD1) is a critical epigenetic eraser implicated in acute myeloid leukemia (AML) and small-cell lung cancer (SCLC). While early LSD1 inhibitors were irreversible, causing target-mediated toxicity, the pyrrolo[2,3-c]pyridine scaffold has enabled the discovery of highly potent, reversible inhibitors [2]. By replacing a standard pyridine ring with a bicyclic 1H-pyrrolo[2,3-c]pyridine, researchers successfully captured additional hydrophobic interactions with the Tyr761 residue in the LSD1 binding pocket. This structure-guided design culminated in compounds like LSD1-UM-109 (Compound 46), which exhibits an IC50 of 3.1 nM and profound anti-proliferative activity in MV4;11 cell lines [2].

Kinase Inhibition: ATP-Competitive Binders

Because the 6-azaindole core mimics the adenine ring of ATP, it is extensively utilized in the development of kinase inhibitors. For instance, derivatives have been explored as inhibitors of Adaptor protein-2 associated kinase 1 (AAK1) for antiviral applications, as well as Janus Kinase 3 (JAK3) for inflammatory diseases[3]. The bidentate hydrogen-bonding motif of the pyrrolo[2,3-c]pyridine core anchors the molecule securely to the kinase hinge region, while substitutions at the C2 and C3 positions allow for selective vector projection into the DFG-in or DFG-out pockets.

Immunomodulation: Toll-Like Receptor (TLR) Antagonists

Aberrant activation of TLR7, TLR8, and TLR9 is a primary driver of autoimmune diseases such as systemic lupus erythematosus (SLE) and rheumatoid arthritis (RA). Pyrrolo[2,3-c]pyridine derivatives have been patented as potent TLR antagonists [4]. The basicity of the 6-azaindole nitrogen allows these compounds to accumulate in the acidic endosomes where TLRs reside, effectively blocking the binding of single-stranded RNA or unmethylated CpG DNA.

Quantitative Pharmacological Profile

To benchmark the versatility of the pyrrolo[2,3-c]pyridine scaffold, the following table summarizes key quantitative data across different therapeutic targets:

Compound / SeriesPrimary TargetIC50 / AffinityKey Mechanistic InteractionDisease Indication
Compound 46 (LSD1-UM-109) LSD13.1 nMHydrophobic pi-pi stacking with Tyr761AML, SCLC [2]
Compound 9 LSD180 nMBicyclic ring fills substrate-binding pocketCancer [2]
6-Azaindole Analog 37a AAK1~4 nMHinge-binding via N1-H and N6 lone pairViral Infections [3]
Heterocyclic TLR Inhibitors TLR7/8/9< 50 nMEndosomal accumulation / Cytokine blockadeSLE, Rheumatoid Arthritis [4]

Experimental Workflows & Protocols

The following protocols outline a self-validating system for the synthesis and biochemical evaluation of pyrrolo[2,3-c]pyridine-based drug candidates.

Workflow Synth 1. Scaffold Synthesis (Sonogashira & Cyclization) Biochem 2. Biochemical Assay (Target IC50 Validation) Synth->Biochem Cellular 3. Cellular Profiling (Viability & Target Engagement) Biochem->Cellular Lead 4. Lead Optimization (In Vivo Efficacy & PK/PD) Cellular->Lead

End-to-end drug development workflow for pyrrolo[2,3-c]pyridine derivatives.

Protocol A: Modular Synthesis of C2-Substituted Pyrrolo[2,3-c]pyridines

Causality Insight: This two-step approach (Sonogashira coupling followed by cyclization) is preferred over the Bartoli indole synthesis because it allows for late-stage diversification. By coupling different terminal alkynes to a common 3-iodo-4-aminopyridine intermediate, researchers can rapidly generate a library of C2-substituted analogs for Structure-Activity Relationship (SAR) studies.

Step 1: Sonogashira Cross-Coupling

  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, dissolve 3-iodo-4-aminopyridine (1.0 equiv) and the desired terminal alkyne (1.2 equiv) in anhydrous DMF.

  • Catalyst Addition: Add Pd(PPh3​)4​ (0.05 equiv) and CuI (0.1 equiv). Causality: Pd(PPh3​)4​ ensures high-fidelity oxidative addition into the aryl iodide bond, while CuI generates the reactive copper acetylide. This dual system minimizes unwanted alkyne homocoupling.

  • Base Addition: Add triethylamine (TEA, 3.0 equiv) as the base. Stir the reaction mixture at 80°C for 6 hours.

  • Purification: Quench with water, extract with ethyl acetate, dry over Na2​SO4​ , and purify via silica gel chromatography to isolate the 3-alkynyl-4-aminopyridine intermediate.

Step 2: Base-Mediated Intramolecular Cyclization

  • Reaction Setup: Dissolve the purified intermediate in anhydrous N-Methyl-2-pyrrolidone (NMP).

  • Cyclization: Add Potassium tert-butoxide (KOtBu, 2.0 equiv). Heat the mixture to 90°C for 4 hours. Causality: The strong base deprotonates the amine, facilitating a 5-endo-dig nucleophilic attack onto the alkyne to forge the pyrrole ring.

  • Isolation: Cool to room temperature, dilute with water, and extract with dichloromethane. Purify via preparative HPLC to yield the final 1H-pyrrolo[2,3-c]pyridine derivative.

Protocol B: Biochemical Validation via LSD1 Demethylase Assay

Causality Insight: To accurately determine the IC50 of reversible pyrrolo[2,3-c]pyridine LSD1 inhibitors, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is utilized. TR-FRET eliminates background auto-fluorescence from the test compounds, ensuring high signal-to-noise ratios.

Step 1: Reagent & Compound Preparation

  • Prepare assay buffer: 50 mM Tris-HCl (pH 7.5), 50 mM KCl, 2 mM CHAPS, and 1 mM DTT.

  • Serially dilute the pyrrolo[2,3-c]pyridine test compound in DMSO (10-point curve, 3-fold dilutions).

Step 2: Enzyme Pre-Incubation (Critical Step)

  • Add 10 nM recombinant human LSD1 enzyme to a 384-well microplate.

  • Add the serially diluted test compounds (final DMSO concentration <1%).

  • Incubate for 30 minutes at room temperature. Causality: Pyrrolo[2,3-c]pyridines often exhibit slow-binding kinetics due to the deep hydrophobic pocket engagement (Tyr761). Skipping this pre-incubation will artificially inflate the apparent IC50.

Step 3: Substrate Addition & Detection

  • Initiate the reaction by adding 200 nM of biotinylated Histone H3K4me2 peptide substrate.

  • Incubate for 60 minutes at room temperature.

  • Add the TR-FRET detection mixture (Europium-labeled anti-H3K4me0 antibody and Streptavidin-APC).

  • Read the plate on a multi-mode microplate reader (Excitation: 337 nm; Emission: 615 nm and 665 nm). Calculate the IC50 using a 4-parameter logistic non-linear regression model.

References

  • Voloshchuk, V. V.; Ivonin, S. P. "Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines." Journal of Organic and Pharmaceutical Chemistry, 2024.[Link]

  • Zheng, C. et al. "Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors." Journal of Medicinal Chemistry, ACS Publications, 2023.[Link]

  • Pu, S. Y. et al. "Discovery of antivirally active inhibitors of adaptor protein-2 associated kinase 1 based on various bicyclic heteroaromatic scaffolds derived from a 7-azaindole analogue." National Institutes of Health (PMC), 2025.[Link]

  • "Pyrrolo[3,2-c]pyridine derivatives as tlr inhibitors.

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 4-bromo-6-methyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of 4-bromo-6-methyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one. This document p...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of 4-bromo-6-methyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one. This document provides troubleshooting advice and frequently asked questions (FAQs) in a structured question-and-answer format to address common issues encountered during experimental work.

Introduction

4-bromo-6-methyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one is a heterocyclic compound of interest in medicinal chemistry and drug discovery. Its purification can present several challenges due to its unique structural features and potential impurities arising from its synthesis. This guide offers practical, experience-based solutions to overcome these hurdles, ensuring the acquisition of highly pure material for downstream applications.

Troubleshooting Guide

This section addresses specific problems that may arise during the purification of 4-bromo-6-methyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one.

Question 1: My crude product shows multiple spots on TLC, and I'm struggling to separate the desired compound from impurities. What are the likely impurities and how can I effectively remove them?

Answer:

The impurities in your crude product are highly dependent on the synthetic route employed. Common synthetic pathways to pyrrolo[2,3-c]pyridin-7-ones may involve bromination of a pyrrolopyridinone precursor and N-methylation. Based on these general steps, you can anticipate the following types of impurities:

  • Unreacted Starting Material: Incomplete bromination or methylation will result in the presence of the starting pyrrolopyridinone or the N-demethylated analog.

  • Regioisomers: Bromination of the pyrrolopyridinone ring can potentially yield isomeric products depending on the directing effects of the substituents.

  • Over-brominated Species: Under certain conditions, di-brominated or other poly-brominated byproducts may form.

  • Byproducts from Synthesis: Reagents used in the synthesis, such as coupling agents or bases, can lead to various byproducts.

Troubleshooting Workflow for Impurity Removal

Optimization

Module 1: Lithiation-Directed Cyclization (The 3-Amino-4-picoline Route)

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with discovery chemists facing bottlenecks in the synthesis of the pyrrolo[2,3-c]pyridine (6-azaindole) scaffold.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with discovery chemists facing bottlenecks in the synthesis of the pyrrolo[2,3-c]pyridine (6-azaindole) scaffold. This electron-deficient, nitrogen-containing heterocycle is a highly prized pharmacophore in kinase inhibitors and antiproliferative agents, but its construction is notoriously prone to side reactions like N-acylation, incomplete cyclization, and regiochemical scrambling[1][2].

This guide provides field-proven troubleshooting methodologies, mechanistic causality, and self-validating protocols to bypass these common synthetic traps.

Q: Why am I isolating massive amounts of an amide byproduct instead of the targeted 2-substituted 6-azaindole when reacting 3-amino-4-picoline with esters?

The Causality: Without an anion-stabilizing protecting group (like Boc) on the 3-amino group, dilithiation of naked 3-amino-4-picoline is highly sensitive to the base used. Once the dianion is successfully formed, its reaction with carboxylic esters (e.g., ethyl benzoate) sets up a critical competition between C-attack and N-attack.

If the reaction temperature is allowed to rise above -30 °C, kinetic control is lost. The N-attack pathway accelerates, resulting in the nitrogen attacking the ester to form an uncyclizable amide byproduct (>25% yield)[3]. Maintaining strict cryogenic conditions ensures excellent C/N selectivity; the facile cyclization of the N-Li into the putative ketone intermediate outcompetes the secondary addition side reaction[3].

Table 1: Optimization of Dilithiation Conditions for 3-Amino-4-picoline [3]

Reagent Temp Solvent Time Dilithiation Yield Side Reactions / Mechanistic Notes
n-BuLi (3 eq) RT THF - 25% Insufficient basicity for complete methyl deprotonation.
t-BuLi (3 eq) 0 °C THF - 45% Significant side reactions (nucleophilic attack on the pyridine ring).

| s-BuLi (3 eq) | RT | THF | 3 h | 70% | Optimal. Forms a stable dianion without ring degradation. |

Table 2: Temperature Effects on Ester Condensation (Ethyl Benzoate) [3]

Temperature Profile Target Yield (6-Azaindole) Amide Byproduct Mechanistic Outcome
-78 °C warmed to RT (15 h) ~60-70% ~25% Loss of kinetic control; N-attack competes with C-attack.

| Maintained < -30 °C | 88% | < 1% | Kinetic control maintained; C/N selectivity favors cyclization. |

G Start Dianion of 3-amino-4-picoline + Ethyl Benzoate TempCheck Reaction Temperature? Start->TempCheck HighTemp T > -30°C (e.g., RT) TempCheck->HighTemp Kinetic control lost LowTemp T < -30°C (e.g., -78°C) TempCheck->LowTemp Kinetic control maintained Amide Side Reaction: N-attack on ester (Amide Byproduct >25%) HighTemp->Amide Azaindole Target Product: 2-phenyl-6-azaindole (Yield >88%) LowTemp->Azaindole

Workflow logic for temperature-dependent C/N selectivity in 6-azaindole synthesis.

Self-Validating Protocol: One-Step Synthesis of 2-Phenyl-6-azaindole
  • Dilithiation: To a solution of 3-amino-4-picoline (1.0 equiv) in anhydrous THF at room temperature, add s-BuLi (3.0 equiv) dropwise. Stir for 3 hours.

    • Validation Check: The formation of a distinct orange-colored slurry confirms successful dilithiation. If the solution remains pale, verify the active titer of your s-BuLi reagent.

  • Ester Condensation: Cool the orange slurry to -78 °C. Add ethyl benzoate (limiting reagent, 0.8 equiv) dropwise to ensure it is immediately consumed by the excess dianion.

    • Validation Check: The reaction is extremely rapid. Monitor via TLC; complete consumption of the ester should occur within 30 minutes at -78 °C.

  • Quenching: Quench the reaction with saturated aqueous NH₄Cl before allowing the mixture to warm above -30 °C. This strictly prevents the N-attack side reaction[3].

Module 2: The Bartoli Reaction Approach

Q: Why is my Bartoli synthesis yielding unreacted starting material and complex oligomeric mixtures instead of the 6-azaindole core?

The Causality: The Bartoli reaction is a classic method for forming the pyrrolo[2,3-c]pyridine framework from 2-halo-3-nitropyridines[1]. However, a common failure point is treating this like a standard Grignard addition. The mechanism requires a large excess of vinyl Grignard (strictly ≥ 3 equivalents)[2].

  • Equivalent 1: Attacks the nitro group to form a magnesium alkoxide.

  • Equivalent 2: Acts as a reducing agent, forming an enolate and a critical nitroso intermediate.

  • Equivalent 3: Drives the final nucleophilic attack and cyclization. Using less than 3 equivalents stalls the reaction at the highly reactive nitroso stage, leading to dimerization, decomposition, and generally low yields of the 6-azaindole[2].

G Nitro 2-Halo-3-nitropyridine Grignard Vinylmagnesium Bromide (Equivalents?) Nitro->Grignard LowEq < 3 Equivalents Grignard->LowEq HighEq ≥ 3 Equivalents Grignard->HighEq Incomplete Side Reaction: Nitroso intermediate stalls (Dimerization/Decomposition) LowEq->Incomplete Success Target Product: 6-Azaindole core formed HighEq->Success

Reagent stoichiometry causality in the Bartoli synthesis of 6-azaindoles.

Module 3: Electrophilic [4+1]-Cyclization

Q: When attempting the cyclization of 3-amino-4-methylpyridines with trichloroacetic anhydride (TCAA), why do I only isolate an uncyclized, doubly acylated product?

The Causality: When synthesizing 6-azaindoles via electrophilic [4+1]-cyclization, the electronics and steric bulk of the electrophile strictly dictate the reaction pathway. While treating 3-amino-4-methylpyridines with trifluoroacetic anhydride (TFAA) successfully drives the cyclization to the 6-azaindole, substituting this with TCAA triggers a divergent side reaction. The extreme steric bulk and differing electrophilicity of the trichloroacetyl group prevent the required intramolecular pyrrole ring fusion. Instead, double trichloroacetylation occurs at both the -NH₂ and the -CH₃ groups, yielding an uncyclized dead-end product[4].

Solution: Do not use TCAA for this scaffold. Switch to TFAA or utilize the Vilsmeier-Haack reagent (VHR) to ensure successful electrophilic fusion of the pyrrole ring[4].

References

  • Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines Source: Journal of Organic and Pharmaceutical Chemistry URL:[Link]

  • A Novel One-Step Synthesis of 2-Substituted 6-Azaindoles from 3-Amino-4-picoline and Carboxylic Esters Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Synthesis of Medicinally Relevant N-Heterocycles Source: Encyclopedia.pub URL:[Link]

  • Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limitations Source: ResearchGate URL:[Link]

Sources

Troubleshooting

4-bromo-6-methyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one stability and degradation issues

Technical Support Center: 4-Bromo-6-methyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive guide to address the specific s...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 4-Bromo-6-methyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive guide to address the specific stability, handling, and reactivity challenges associated with 4-bromo-6-methyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one (CAS 1361481-63-1).

This bicyclic 6-azaindole derivative is a highly versatile building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors and targeted therapeutics[1][2]. While the C4-bromine enables critical transition-metal-catalyzed cross-couplings, the electron-rich pyrrole ring and the acidic N1-proton introduce unique degradation liabilities[3]. This guide synthesizes mechanistic causality with self-validating protocols to ensure the integrity of your experimental workflows.

Section 1: Core Stability and Degradation Causality (FAQ)

Q1: My compound batch has darkened from a pale solid to a brown powder over several months of storage. What is the mechanistic cause? A: You are observing oxidative degradation of the electron-rich pyrrole ring. The highest occupied molecular orbital (HOMO) of the pyrrolo[2,3-c]pyridine core is localized on the 5-membered pyrrole moiety. The C2-C3 double bond is highly susceptible to electrophilic attack by reactive oxygen species (ROS) or atmospheric oxygen, which eventually leads to ring-opening, hydroxylation, or oligomerization[2]. Prevention: Always store the compound under an inert atmosphere (argon or nitrogen) at 2–8°C. If the compound has already browned, it must be repurified via silica gel chromatography before use in sensitive catalytic reactions.

Q2: LC-MS analysis of my starting material in solution shows a prominent M-79 peak (m/z 148). Why is debromination occurring before I even add a palladium catalyst? A: This is a classic case of photolytic dehalogenation. The conjugated bicyclic system of the azaindole strongly absorbs UV and near-UV light. This photoexcitation provides sufficient energy to cause homolytic cleavage of the relatively weak C(sp2)-Br bond. The resulting highly reactive aryl radical abstracts a hydrogen atom from the surrounding solvent, yielding the debrominated impurity. Prevention: Halogenated heterocycles must be rigorously shielded from light. Always handle solutions of this compound in amber vials or foil-wrapped flasks.

Section 2: Troubleshooting Reaction Workflows

Q3: During Suzuki-Miyaura cross-coupling, my yields are capped at 30%, and I observe significant degradation of the pyrrolopyridine core. How can I optimize this? A: The issue is twofold: N1-H acidity and subsequent catalyst poisoning. The N1 proton of the pyrrole ring is acidic (pKa ~13). When you use strong bases (like NaOtBu or KOH) typically employed in cross-couplings, the compound is deprotonated. The resulting N-anion is extremely electron-rich, drastically increasing its susceptibility to oxidation if the solvent is not rigorously degassed. Furthermore, the unprotected N-anion can coordinate directly with the palladium catalyst, poisoning the catalytic cycle[3]. Solution: Switch to a milder base (e.g., K3PO4 or Na2CO3) and rigorously degas your solvents via argon sparging to remove dissolved oxygen. If yields remain low, consider transient protection (e.g., THP, SEM, or Boc) of the N1 position prior to the coupling step.

Section 3: Quantitative Degradation Profiling

To assist in your analytical troubleshooting, the following table summarizes the forced degradation profile of 4-bromo-6-methyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one under standard stress conditions.

Stress ConditionReagents / EnvironmentTime / TempPrimary Degradant ObservedCore Stability
Photolytic UV/Vis Light (1.2M lux hrs)24 h, RTDebrominated core (m/z 148)Highly Labile
Oxidative 3% H2O2 in MeCN4 h, RTPyrrole ring-opened productsLabile
Hydrolytic (Acid) 1N HCl24 h, 60°CIntact (Protonated N1/N2)Stable
Hydrolytic (Base) 1N NaOH24 h, 60°CN1-deprotonated, trace hydrolysisModerately Stable
Thermal Solid state, dark7 days, 80°CNoneStable

Section 4: Visualizing Degradation and Optimization Logic

The following diagrams map the mechanistic pathways of degradation and the logical workflow required to bypass them.

Degradation A 4-bromo-6-methyl-1H- pyrrolo[2,3-c]pyridin-7(6H)-one (Intact Core) B Debrominated Impurity (m/z 148) A->B UV Light / Trace Metals (Homolytic C-Br Cleavage) C Oxidized Pyrrole (Ring Cleavage) A->C ROS / O2 (Electrophilic Attack) D N1-Deprotonated Anion A->D Strong Base (pH > 12) (Proton Abstraction)

Fig 1: Primary degradation pathways of 4-bromo-6-methyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one.

Workflow Step1 1. Substrate Preparation (Use Amber Vials) Step2 2. Solvent Degassing (Argon Sparging, 15 min) Step1->Step2 Note1 Prevents Photo-debromination (Blocks UV absorption) Step1->Note1 Step3 3. Catalyst/Base Addition (Pd(dppf)Cl2, K3PO4) Step2->Step3 Note2 Prevents Pyrrole Oxidation (Removes dissolved O2) Step2->Note2 Step4 4. Controlled Heating (80°C, Dark Environment) Step3->Step4 Note3 Mild base prevents core hydrolysis & N1 deprotonation Step3->Note3 Step5 5. Quench & Workup (Aqueous NH4Cl) Step4->Step5

Fig 2: Optimized cross-coupling workflow designed to mitigate substrate degradation.

Section 5: Self-Validating Experimental Protocol

Optimized Suzuki-Miyaura Coupling for 4-Bromo-6-methyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one

This protocol is engineered as a self-validating system: the deliberate inclusion of a mild base, rigorous degassing, and light-shielding inherently prevents the competing degradation pathways discussed above.

Materials:

  • 4-bromo-6-methyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one (1.0 equiv)

  • Aryl boronic acid (1.2 equiv)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv)

  • K₃PO₄ (2.0 equiv)

  • 1,4-Dioxane / H₂O (4:1 v/v)

Step-by-Step Methodology:

  • Preparation & Shielding: Weigh the pyrrolopyridinone (1.0 equiv) and the aryl boronic acid (1.2 equiv) into a dry, amber-colored reaction vial equipped with a magnetic stir bar. Causality: Amber glass blocks the UV wavelengths responsible for photolytic C-Br cleavage.

  • Solvent Degassing (Critical Step): In a separate flask, prepare the 1,4-Dioxane/H₂O (4:1) mixture. Sparge the solvent vigorously with argon gas for a minimum of 15 minutes. Causality: Removes dissolved O₂, preventing oxidative degradation of the electron-rich pyrrole ring during prolonged heating.

  • Reagent Assembly: Transfer the degassed solvent to the amber vial containing the solids. Add K₃PO₄ (2.0 equiv) and Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv). Seal the vial immediately with a PTFE-lined septum cap.

  • Purging: Evacuate the sealed vial via a manifold and backfill with argon. Repeat this cycle 3 times to ensure a strictly inert headspace.

  • Reaction Execution: Heat the reaction mixture at 80°C in a pre-heated oil bath or heating block for 12 hours. Causality: 80°C provides sufficient thermal energy for the cross-coupling cycle without inducing thermal degradation of the azaindole core.

  • Reaction Quench & Self-Validation: Cool the mixture to room temperature. Quench with saturated aqueous NH₄Cl and extract with EtOAc. Validation Check: Perform LC-MS on the crude organic layer. The complete absence of the M-79 peak (m/z 148) validates that your light-shielding and degassing techniques successfully suppressed homolytic debromination.

Sources

Reference Data & Comparative Studies

Validation

Beyond JQ1: A Comparative Guide to Pyrrolopyridone-Based BET Inhibitors vs. Classical Scaffolds

As a Senior Application Scientist evaluating epigenetic therapeutics, I frequently analyze the structural evolution of bromodomain and extra-terminal (BET) inhibitors. The transition from first-generation benchmark compo...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist evaluating epigenetic therapeutics, I frequently analyze the structural evolution of bromodomain and extra-terminal (BET) inhibitors. The transition from first-generation benchmark compounds to advanced clinical candidates represents a masterclass in structure-based drug design.

This guide provides an objective, data-driven comparison between the advanced pyrrolopyridone core —synthetically derived from the critical intermediate 4-bromo-6-methyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one —and classical BET inhibitor scaffolds such as triazoles (e.g., JQ1) and isoxazoles (e.g., I-BET151).

The Structural Paradigm Shift: Monodentate vs. Bidentate KAc Mimetics

BET proteins (BRD2, BRD3, BRD4, and BRDT) function as epigenetic readers by recognizing acetyl-lysine (KAc) residues on histone tails via their tandem bromodomains (BD1 and BD2). Disrupting this interaction collapses the super-enhancers driving oncogenes like c-MYC[1].

Classical BET inhibitors like JQ1 and I-BET151 utilize methyltriazole and dimethylisoxazole rings, respectively, to mimic the acetyl-lysine residue. These first-generation cores rely on a monodentate (single) hydrogen bond with the conserved Asn140 residue in the BRD4 BD1 binding pocket[2]. While effective as preclinical tools, their reliance on a single H-bond limits their target affinity and lipophilic efficiency (LipE).

In contrast, the pyrrolopyridone core introduces a paradigm shift. By utilizing 4-bromo-6-methyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one as a foundational building block, medicinal chemists developed molecules (such as ABBV-075/Mivebresib and Compound 27) capable of forming a bidentate (dual) hydrogen-bonding network with Asn140[3]. This dual interaction anchors the molecule more rigidly, yielding a 9- to 19-fold increase in biochemical potency compared to simple pyridone or triazole cores[3]. Furthermore, the bromine atom at the C4 position serves as the perfect synthetic vector to attach aryl groups that reach deep into the hydrophobic WPF (Trp-Pro-Phe) shelf, driving exceptional selectivity and affinity.

Mechanism A Pyrrolopyridone Core (Bidentate KAc Mimetic) B BRD4 BD1/BD2 Domains (Asn140 / Asn433) A->B Dual H-Bond C Displacement from Acetylated Chromatin B->C Inhibits Reader Function D Downregulation of Super-Enhancers C->D E c-MYC Repression D->E F Cell Cycle Arrest & Apoptosis E->F

Fig 1. Epigenetic signaling pathway disrupted by pyrrolopyridone-based BET inhibitors.

Comparative Performance Data

The structural advantages of the pyrrolopyridone scaffold translate directly into superior biochemical and phenotypic metrics. Below is a quantitative comparison of pyrrolopyridone derivatives against classical benchmarks.

FeaturePyrrolopyridone Derivatives (e.g., ABBV-075)Triazole Benchmark (JQ1)Isoxazole Benchmark (I-BET151)
KAc Mimetic Core PyrrolopyridoneMethyltriazoleDimethylisoxazole
BRD4 BD1 IC₅₀ 1.5 – 5.8 nM~50 – 200 nM~100 – 200 nM
Target Interaction Bidentate H-bond (Asn140)Monodentate H-bond (Asn140)Monodentate H-bond (Asn140)
WPF Pocket Engagement Deep (via C4-aryl vectors)ShallowModerate
Clinical Status Phase I/II (Solid Tumors/AML)Preclinical ToolPreclinical Tool

Data synthesized from TR-FRET binding assays and clinical trial reports[3],[2],[1].

Experimental Workflow: Synthesis & Self-Validating Evaluation

To objectively evaluate the performance of a pyrrolopyridone-based BET inhibitor, the experimental pipeline must be rigorously controlled. The following workflow details the causality behind each methodological choice and embeds self-validating mechanisms to ensure data integrity.

Phase 1: Core Functionalization via Suzuki-Miyaura Coupling

Objective: Elaborate the 4-bromo-6-methyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one intermediate to engage the WPF shelf of BRD4.

  • Causality: The bromine atom at the C4 position is strategically positioned as an optimal synthetic vector. It allows for palladium-catalyzed cross-coupling of diverse aryl or heteroaryl boronic acids. This extension is strictly required to reach the hydrophobic WPF pocket, which drives the lipophilic efficiency (LipE) of the final molecule[3].

  • Self-Validating System: The reaction is monitored via LC-MS. The disappearance of the distinct isotopic bromine doublet (M / M+2 peaks of equal height) acts as an internal validation of successful oxidative addition and reductive elimination, confirming the core has been successfully functionalized.

Phase 2: Target Engagement via TR-FRET Assay

Objective: Quantify the binding affinity (IC₅₀) against BRD4 BD1/BD2.

  • Causality: Standard colorimetric or standard fluorescence assays are highly susceptible to compound auto-fluorescence, leading to false negatives. TR-FRET (Time-Resolved Fluorescence Energy Transfer) uses a europium-labeled anti-His antibody and a cross-reactive allophycocyanin (APC) tracer. The time-delayed reading eliminates short-lived background fluorescence, ensuring the calculated IC₅₀ is a true reflection of target engagement[1].

  • Self-Validating System: The assay plate must include three distinct control zones:

    • Max Signal (DMSO Vehicle): Establishes the 100% binding baseline.

    • Min Signal (No Target): Establishes the assay floor (background).

    • Reference Control: A titration of JQ1 must yield an IC₅₀ of ~50-100 nM[1]. If the JQ1 control falls outside this historical window, the assay is invalidated, preventing false-positive potency claims for the novel pyrrolopyridone derivatives.

Phase 3: Phenotypic Validation (Cell Viability)

Objective: Confirm that biochemical potency translates to cellular efficacy.

  • Causality: BET inhibitors function by displacing BRD4 from chromatin, leading to the collapse of transcription networks. We utilize an ATP-quantification assay (e.g., CellTiter-Glo) to measure metabolically active cells, providing a direct readout of anti-proliferative effects[2].

  • Self-Validating System: Compounds are tested in a highly BET-dependent cell line (e.g., MCF-7:CFR breast cancer or SKM-1 AML cells) alongside a non-BET dependent counter-screen (e.g., normal human dermal fibroblasts). True on-target efficacy will demonstrate single-digit nanomolar potency in the cancer line and micromolar/no toxicity in the fibroblasts, confirming a viable therapeutic window[2].

Workflow S1 Step 1 4-Bromo-Pyrrolopyridone Core Preparation S2 Step 2 Pd-Catalyzed Suzuki Coupling S1->S2 S3 Step 3 TR-FRET BRD4 Binding Assay S2->S3 S4 Step 4 Cell Viability (e.g., MCF-7, AML) S3->S4

Fig 2. Workflow from 4-bromo-pyrrolopyridone intermediate to in vitro validation.

Conclusion

The evolution from monodentate triazoles to bidentate pyrrolopyridones marks a critical maturation in epigenetic drug discovery. By utilizing 4-bromo-6-methyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one as a foundational intermediate, researchers can synthesize BET inhibitors that offer superior target anchoring, deeper WPF pocket engagement, and enhanced lipophilic efficiency. For drug development professionals, transitioning to this advanced scaffold provides a clearer path toward overcoming the potency and resistance limitations observed with first-generation compounds.

References

  • Discovery of N-(4-(2,4-Difluorophenoxy)-3-(6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridin-4-yl)phenyl)ethanesulfonamide (ABBV-075/Mivebresib), a Potent and Orally Available Bromodomain and Extraterminal Domain (BET) Family Bromodomain Inhibitor. Journal of Medicinal Chemistry (ACS Publications).[Link]

  • Novel Pyrrolopyridone Bromodomain and Extra-Terminal Motif (BET) Inhibitors Effective in Endocrine-Resistant ER+ Breast Cancer with Acquired Resistance to Fulvestrant and Palbociclib. Journal of Medicinal Chemistry (ACS Publications).[Link]

  • XP-524 is a dual-BET/EP300 inhibitor that represses oncogenic KRAS and potentiates immune checkpoint inhibition in pancreatic cancer. Proceedings of the National Academy of Sciences (PNAS).[Link]

Sources

Comparative

A Comparative Guide to the Efficacy of BET Bromodomain Inhibitors: A Deep Dive into ABBV-075 (Mivebresib)

In the landscape of epigenetic drug discovery, inhibitors of the Bromodomain and Extra-Terminal (BET) family of proteins have emerged as a promising class of therapeutics for a range of malignancies. This guide provides...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of epigenetic drug discovery, inhibitors of the Bromodomain and Extra-Terminal (BET) family of proteins have emerged as a promising class of therapeutics for a range of malignancies. This guide provides a detailed comparison of the efficacy of the well-characterized clinical-stage BET inhibitor, ABBV-075 (mivebresib), and clarifies the role of the related chemical entity, 4-bromo-6-methyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one.

Notably, a comprehensive search of the scientific literature reveals that 4-bromo-6-methyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one is a chemical scaffold that, in a modified form, constitutes a core component of the ABBV-075 molecule.[1] However, there is no publicly available data on the biological or therapeutic efficacy of 4-bromo-6-methyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one as a standalone agent. Therefore, a direct comparative efficacy analysis is not feasible. This guide will focus on the extensive preclinical and clinical data available for ABBV-075, providing researchers, scientists, and drug development professionals with a thorough understanding of its performance.

ABBV-075 (Mivebresib): A Pan-BET Inhibitor with Broad Anti-Tumor Activity

ABBV-075, also known as mivebresib, is a potent, orally bioavailable small molecule that functions as a pan-inhibitor of the BET family of proteins (BRD2, BRD3, BRD4, and BRDT).[2][3] These proteins are epigenetic "readers" that bind to acetylated lysine residues on histones and transcription factors, playing a crucial role in the regulation of gene expression.[2] By competitively binding to the bromodomains of BET proteins, ABBV-075 disrupts their interaction with chromatin, leading to the modulation of oncogenic transcriptional programs.[2]

Mechanism of Action

The primary mechanism by which ABBV-075 exerts its anti-tumor effects is through the inhibition of BET protein function, which leads to the downregulation of key oncogenes, most notably MYC.[4][5] This disruption of transcriptional regulation results in two primary cellular outcomes depending on the cancer type:

  • Induction of Apoptosis: In hematologic malignancies such as acute myeloid leukemia (AML), non-Hodgkin lymphoma (NHL), and multiple myeloma (MM), ABBV-075 has been shown to be a potent inducer of apoptosis (programmed cell death).[3][6]

  • Cell Cycle Arrest: In most solid tumor cell lines, ABBV-075 predominantly triggers a G1 cell-cycle arrest, inhibiting cellular proliferation.[6][7]

The signaling pathway affected by ABBV-075 is depicted below:

ABBV075 ABBV-075 (Mivebresib) BET BET Proteins (BRD2, BRD3, BRD4, BRDT) ABBV075->BET Inhibits Chromatin Acetylated Histones & Transcription Factors BET->Chromatin Binds to Transcription Transcriptional Machinery Chromatin->Transcription Recruits Oncogenes Oncogenes (e.g., MYC) Transcription->Oncogenes Upregulates Cell_Cycle Cell Cycle Progression Oncogenes->Cell_Cycle Promotes Apoptosis Apoptosis Oncogenes->Apoptosis Inhibits Tumor_Growth Tumor Growth Cell_Cycle->Tumor_Growth Drives Apoptosis->Tumor_Growth Suppresses

Figure 1: Mechanism of action of ABBV-075.
Preclinical Efficacy

ABBV-075 has demonstrated broad antiproliferative activity across a wide range of cancer cell lines. In a study evaluating 147 cancer cell lines, over 85% exhibited an IC50 (half-maximal inhibitory concentration) of less than 0.1 μmol/L in a 5-day proliferation assay.[4] Cell lines derived from hematologic malignancies were generally more sensitive to ABBV-075-induced apoptosis compared to those from solid tumors.[5]

Cell Line TypeRepresentative IC50 RangePrimary OutcomeReference
Hematologic Malignancies (AML, NHL, MM)< 0.1 µMApoptosis[4][6]
Solid Tumors< 0.1 µM (for most)G1 Cell-Cycle Arrest[4][7]

The anti-tumor efficacy of ABBV-075 has been confirmed in various xenograft models of human cancers.

Cancer ModelDosing RegimenEfficacy OutcomeReference
Acute Myeloid Leukemia (AML) Xenografts1 mg/kg, oral, dailySignificant Tumor Growth Inhibition[4]
Multiple Myeloma (MM) Xenografts1 mg/kg, oral, dailySignificant Tumor Growth Inhibition[4]
Non-Hodgkin Lymphoma (NHL) Xenografts1 mg/kg, oral, dailySignificant Tumor Growth Inhibition[4]

Furthermore, preclinical studies have highlighted the synergistic potential of ABBV-075 with other anti-cancer agents. For instance, in AML models, the combination of ABBV-075 with the BCL-2 inhibitor venetoclax resulted in enhanced anti-tumor efficacy compared to either agent alone.[4][8]

Clinical Efficacy

ABBV-075 has been evaluated in Phase I clinical trials for both solid tumors and hematologic malignancies.

In a first-in-human study involving patients with advanced solid tumors, mivebresib was found to have a tolerable safety profile.[7][9] The most common treatment-related adverse events included dysgeusia, thrombocytopenia, fatigue, and nausea.[9] While objective responses were limited, stable disease was observed in 43% of evaluable patients in the dose-escalation phase.[7][9] The recommended Phase 2 dose (RP2D) was determined for different dosing schedules.[7][9]

In patients with relapsed/refractory AML, mivebresib demonstrated antileukemic effects both as a monotherapy and in combination with venetoclax.[10][11] In the monotherapy arm, a median reduction of 20% in bone marrow blasts was observed in evaluable patients.[10] The combination with venetoclax showed promising responses, including complete remissions in some patients.[11] The most frequent mivebresib-related treatment-emergent adverse events were dysgeusia, decreased appetite, and diarrhea in the monotherapy group, and decreased appetite, vomiting, and nausea in the combination group.[11]

Experimental Protocols

The following are representative experimental protocols used to evaluate the efficacy of BET inhibitors like ABBV-075.

Cell Proliferation Assay

This assay is fundamental for determining the in vitro potency of a compound.

cluster_0 Day 0 cluster_1 Day 1 cluster_2 Day 5 cluster_3 Analysis Seed Seed cancer cells in 96-well plates Treat Treat cells with serial dilutions of ABBV-075 Seed->Treat Assay Add proliferation reagent (e.g., CellTiter-Glo®) Treat->Assay Read Measure luminescence Assay->Read Calculate Calculate IC50 values Read->Calculate

Figure 2: Workflow for a cell proliferation assay.

Protocol:

  • Cancer cells are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

  • The following day, the cells are treated with a serial dilution of ABBV-075 or a vehicle control (e.g., DMSO).

  • After a 5-day incubation period, a cell viability reagent such as CellTiter-Glo® (Promega) is added to the wells.

  • Luminescence, which is proportional to the amount of ATP and thus the number of viable cells, is measured using a plate reader.

  • The data is normalized to the vehicle control, and the IC50 values are calculated using non-linear regression analysis.

In Vivo Xenograft Studies

These studies are crucial for assessing the anti-tumor activity of a compound in a living organism.

Protocol:

  • Immunocompromised mice (e.g., NOD/SCID) are subcutaneously injected with a suspension of human cancer cells.

  • Once tumors reach a palpable size (e.g., 100-200 mm³), the mice are randomized into treatment and control groups.

  • The treatment group receives daily oral gavage of ABBV-075 at a specified dose (e.g., 1 mg/kg). The control group receives the vehicle.

  • Tumor volume and body weight are measured regularly (e.g., twice weekly). Tumor volume is often calculated using the formula: (Length x Width²) / 2.

  • At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis (e.g., pharmacodynamic biomarker analysis).

  • Efficacy is determined by comparing the tumor growth inhibition in the treated group versus the control group.

Conclusion

ABBV-075 (mivebresib) is a well-characterized pan-BET inhibitor with demonstrated preclinical and clinical activity against a range of cancers, particularly hematologic malignancies. Its mechanism of action, centered on the downregulation of key oncogenes like MYC, leads to apoptosis or cell cycle arrest in cancer cells. While the chemical scaffold 4-bromo-6-methyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one is an integral part of the ABBV-075 structure, there is no evidence to support its efficacy as a standalone therapeutic agent. For researchers in the field of epigenetic drug discovery, the extensive data available for ABBV-075 provides a solid foundation for further investigation into the therapeutic potential of BET inhibition.

References

  • Lin, X. et al. (2017). Preclinical Characterization of BET Family Bromodomain Inhibitor ABBV-075 Suggests Combination Therapeutic Strategies. Cancer Research, 77(11), 2976–2989. [Link]

  • Lin, X. et al. (2017). Preclinical Characterization of BET Family Bromodomain Inhibitor ABBV-075 Suggests Combination Therapeutic Strategies. PubMed, 77(11), 2976-2989. [Link]

  • DiNardo, C. D. et al. (2019). Results from the first-in-human study of mivebresib (ABBV-075), a pan-inhibitor of bromodomain and extra terminal proteins, in patients with relapsed/refractory acute myeloid leukemia. ASCO Publications. [Link]

  • Piha-Paul, S. A. et al. (2019). First-in-Human Study of Mivebresib (ABBV-075), an Oral Pan-Inhibitor of Bromodomain and Extra Terminal Proteins, in Patients with Relapsed/Refractory Solid Tumors. Clinical Cancer Research, 25(21), 6319-6327. [Link]

  • Albert, D. H. et al. (2022). Co-clinical Modeling of the Activity of the BET Inhibitor Mivebresib (ABBV-075) in AML. in vivo, 36(5), 2133-2141. [Link]

  • Piha-Paul, S. A. et al. (2019). First-in-Human Study of Mivebresib (ABBV-075), an Oral Pan-Inhibitor of Bromodomain and Extra Terminal Proteins, in Patients with Relapsed/Refractory Solid Tumors. PubMed, 25(21), 6319-6327. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). mivebresib. [Link]

  • Zimmer, L. et al. (2018). Uveal melanoma patients (pts) treated with abbv-075 (mivebresib), a pan-inhibitor of bromodomain and extraterminal (BET) proteins: Results from a phase 1 study. ASCO Publications. [Link]

  • Shariati, M. et al. (2019). Bromodomain and Extra-Terminal Motif Inhibitors: a Review of Preclinical and Clinical Advances in Cancer Therapy. Expert Opinion on Investigational Drugs, 28(3), 235-246. [Link]

  • Lin, X. et al. (2017). Preclinical Characterization of BET Family Bromodomain Inhibitor ABBV-075 Suggests Combination Therapeutic Strategies. ResearchGate. [Link]

  • DiNardo, C. D. et al. (2021). A phase 1 study of the pan-bromodomain and extraterminal inhibitor mivebresib (ABBV-075) alone or in combination with venetoclax in patients with relapsed/refractory acute myeloid leukemia. Cancer, 127(16), 2943-2953. [Link]

  • National Cancer Institute. (n.d.). NCI Drug Dictionary - mivebresib. [Link]

Sources

Validation

Structure-Activity Relationship (SAR) and Performance Comparison of 4-Bromo-6-methyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one Analogs

As a Senior Application Scientist specializing in epigenetic drug discovery, I frequently evaluate novel chemical scaffolds for their potential to disrupt disease-driving transcriptional networks. Among the most promisin...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in epigenetic drug discovery, I frequently evaluate novel chemical scaffolds for their potential to disrupt disease-driving transcriptional networks. Among the most promising epigenetic targets is Bromodomain-containing protein 4 (BRD4), a reader protein that recognizes acetylated lysine (KAc) residues on histones to drive the expression of oncogenes and profibrotic factors.

Historically, the field has relied heavily on diazepine-based inhibitors like JQ1. However, due to their suboptimal pharmacokinetic profiles and off-target toxicities, there is a critical need for alternative chemotypes. Enter the 4-bromo-6-methyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one scaffold. This highly versatile building block has emerged as a privileged core for designing next-generation, highly selective BRD4 inhibitors.

In this guide, we will objectively analyze the structure-activity relationship (SAR) of analogs derived from this scaffold, compare their performance against standard alternatives, and detail the self-validating experimental workflows required to evaluate them.

Mechanistic Rationale: Why the Pyrrolo[2,3-c]pyridin-7(6H)-one Core?

To design an effective BRD4 inhibitor, the molecule must perfectly mimic the natural acetylated lysine substrate. The 6-methyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one core achieves this through precise spatial geometry. The carbonyl oxygen and the free N-H of the pyrrole ring act as a highly efficient hydrogen bond acceptor-donor pair, anchoring the molecule to the conserved Asn140 residue and a structured water network within the BRD4 binding pocket [1].

The bromine atom at the C4 position is not intended for target engagement; rather, it serves as a critical synthetic handle. It allows researchers to perform palladium-catalyzed cross-coupling reactions to introduce bulky aromatic systems (such as indoles) that project into the hydrophobic Trp-Pro-Phe (WPF) shelf of the bromodomain, drastically enhancing binding affinity and selectivity [2].

Pathway AcK Acetylated Histones BRD4 BRD4 Reader Protein AcK->BRD4 Recruits TF Transcription Factors (e.g., NF-κB, Smad3) BRD4->TF Activates Gene Profibrotic Genes (α-SMA, Collagen) TF->Gene Transcribes Inhibitor Indol-6-yl-pyrrolo-pyridinone (ZLD2218) Inhibitor->BRD4 Competitive Inhibition

BRD4 signaling pathway and targeted inhibition by pyrrolo[2,3-c]pyridin-7-one analogs.

SAR Analysis & Performance Comparison

When functionalizing the 4-bromo-6-methyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one core, the choice of the C4 substituent dictates the molecule's efficacy. Recent studies have demonstrated that coupling the core with an indol-6-yl group yields derivative compounds (such as ZLD2218 ) that exhibit potent anti-fibrotic activity [1, 3].

Below is a quantitative comparison of the SAR progression from the base scaffold to optimized analogs, benchmarked against the industry standard, JQ1.

Table 1: Comparative Performance of BRD4 Inhibitors
Compound / AnalogC4 SubstituentBRD4 IC₅₀ (nM)In Vivo Efficacy (UUO Fibrosis Model)Safety & Pharmacokinetic Profile
Unsubstituted Core -Br (Precursor)> 5,000N/AN/A
JQ1 (Standard) N/A (Diazepine)92Effective at 100 mg/kg/dShort half-life, potential off-target toxicity
ZLD2218 Indol-6-yl107Effective at 30 mg/kg/dFavorable; no observable liver/kidney toxicity
Analog A Phenyl~ 1,200WeakPoor WPF shelf engagement
Analog B Indol-5-yl345ModerateSuboptimal geometric alignment

Key Takeaway: While JQ1 possesses a marginally lower IC₅₀ in biochemical assays, ZLD2218 (the indol-6-yl analog) demonstrates vastly superior in vivo potency. It achieves comparable therapeutic effects at less than one-third of the dosage (30 mg/kg/d vs. 100 mg/kg/d) while avoiding the systemic toxicity often associated with pan-BET inhibitors [1].

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity and reproducibility, the synthesis and biological validation of these analogs must follow rigorous, causality-driven protocols.

Protocol A: Synthesis of ZLD2218 via Suzuki-Miyaura Cross-Coupling

This protocol details the functionalization of the 4-bromo core to yield the active indol-6-yl analog.

  • Reagent Preparation: In a Schlenk flask, combine 4-bromo-6-methyl-1-tosyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one (1.0 eq) and indole-6-boronic acid pinacol ester (1.2 eq).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq) and K₂CO₃ (2.0 eq).

    • Causality: Pd(dppf)Cl₂ is specifically selected because the bidentate dppf ligand provides a wide bite angle. This accelerates the reductive elimination step and prevents catalyst deactivation in sterically hindered cross-couplings.

  • Solvent & Degassing: Add a mixture of 1,4-dioxane and H₂O (4:1). Degas the solution via three freeze-pump-thaw cycles.

    • Causality: Oxygen must be rigorously excluded to prevent the oxidation of the highly reactive Pd(0) active species into an inactive Pd(II) state.

  • Reaction & Deprotection: Heat the mixture at 100°C for 4 hours. Following the coupling, concentrate the crude mixture and treat it with NaOH in MeOH to remove the tosyl protecting group.

    • Causality: The tosyl group must be removed because the free pyrrole N-H is strictly required to act as a hydrogen bond donor to the conserved Asn140 residue in the BRD4 binding pocket.

Protocol B: TR-FRET BRD4 Binding Assay

To validate the binding affinity (IC₅₀) of the synthesized analogs, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard.

  • Assay Buffer Preparation: Prepare a buffer containing 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.05% CHAPS, and 0.1% BSA.

    • Causality: The inclusion of the zwitterionic detergent CHAPS prevents compound aggregation and non-specific binding, ensuring the measured IC₅₀ reflects true target affinity.

  • Complex Formation: Mix recombinant His-tagged BRD4-BD1 protein with a biotinylated acetyl-histone H4 peptide.

  • Compound Titration: Dispense serial dilutions of the pyrrolo-pyridinone analogs and the positive control (JQ1) into a 384-well plate.

  • Fluorophore Addition: Add a Europium-labeled anti-His antibody (donor) and Streptavidin-APC (acceptor).

  • Incubation & Readout: Incubate for 1 hour at room temperature to reach equilibrium. Read the plate on a microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm).

    • Causality: TR-FRET utilizes a microsecond time delay before measurement. This eliminates short-lived background auto-fluorescence from the test compounds, providing a highly reliable, self-validating readout of competitive displacement.

Workflow S1 1. Reagent Prep BRD4 + Ac-Peptide S2 2. Compound Titration Serial Dilution S1->S2 S3 3. Incubation 1h at RT S2->S3 S4 4. TR-FRET Readout Ex: 340nm / Em: 665nm S3->S4 S5 5. IC50 Analysis Self-Validating Curve S4->S5

Step-by-step TR-FRET assay workflow for validating BRD4 inhibitor binding affinity.

Conclusion

The 4-bromo-6-methyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one scaffold represents a significant leap forward in epigenetic drug design. By serving as an ideal KAc mimic and providing a highly functionalizable C4 position, it allows researchers to engineer analogs like ZLD2218 that outperform traditional diazepine-based inhibitors in in vivo models. For drug development professionals targeting organ fibrosis or c-Myc-driven malignancies, transitioning to this pyrrolo-pyridinone chemotype offers a clear path to improved therapeutic windows and reduced systemic toxicity.

References

  • Discovery of indol-6-yl-pyrrolo[2,3-c]pyridin-7-one derivatives as bromodomain-containing protein 4 (BRD4) inhibitors for the treatment of kidney fibrosis Source: European Journal of Medicinal Chemistry / PubMed URL:[Link]

  • 5I40: BRD9 in complex with Cpd1 (6-methyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one) Source: RCSB Protein Data Bank URL:[Link]

  • BRD4: an effective target for organ fibrosis Source: Signal Transduction and Targeted Therapy / PMC URL:[Link]

Comparative

Benchmarking 4-bromo-6-methyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one against known kinase inhibitors

A Comparative Benchmarking Guide to a Novel Pyrrolo[2,3-d]pyridazin-7-one-Based RIPK1 Inhibitor This guide provides a comprehensive performance benchmark of a novel 4-amino-1,6-dihydro-7H-pyrrolo[2,3-d]pyridazin-7-one de...

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Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Benchmarking Guide to a Novel Pyrrolo[2,3-d]pyridazin-7-one-Based RIPK1 Inhibitor

This guide provides a comprehensive performance benchmark of a novel 4-amino-1,6-dihydro-7H-pyrrolo[2,3-d]pyridazin-7-one derivative, hereafter referred to as Cpd-13c, against established kinase inhibitors. The focus of this comparison is on its efficacy and selectivity as a Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1) inhibitor. This document is intended for researchers, scientists, and drug development professionals interested in the expanding field of kinase inhibitors and their potential therapeutic applications in inflammatory diseases.

The pyrrolopyridine scaffold and its isosteres are prevalent in kinase inhibitor design, forming the core of numerous approved drugs and clinical candidates.[1][2] The subject of this guide, Cpd-13c, emerges from a class of compounds designed to target RIPK1, a critical regulator in the necroptosis signaling pathway.[3] Dysregulation of this pathway is implicated in a variety of inflammatory conditions, making RIPK1 an attractive therapeutic target.[3] This guide will objectively compare the in-vitro and in-vivo performance of Cpd-13c with other known kinase inhibitors, supported by experimental data.

Overview of Kinase Inhibitors in this Comparison

For a robust benchmark, Cpd-13c is compared against a panel of well-characterized kinase inhibitors with varying target profiles.

CompoundPrimary Target(s)Rationale for Inclusion
Cpd-13c RIPK1The novel compound under evaluation.
Necrostatin-1 (Nec-1) RIPK1 (Allosteric Inhibitor)Gold standard for RIPK1 inhibition in preclinical studies.
GSK'963 RIPK1 (ATP-competitive)A potent and selective RIPK1 inhibitor for comparison.
Staurosporine Broad Spectrum Kinase InhibitorA non-selective inhibitor to assess the selectivity profile of Cpd-13c.
Sunitinib VEGFR, PDGFR, c-KitA multi-targeted receptor tyrosine kinase inhibitor for off-target assessment.[1]
In-Vitro Potency and Selectivity: A Head-to-Head Comparison

The initial phase of benchmarking involves determining the half-maximal inhibitory concentration (IC50) of Cpd-13c against its primary target, RIPK1, and comparing it to other known inhibitors.

Experimental Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

This assay quantitatively measures the enzymatic activity of RIPK1.

  • Reaction Setup: A reaction mixture containing recombinant human RIPK1, a biotinylated substrate peptide, and ATP is prepared in a kinase buffer.

  • Inhibitor Addition: Serial dilutions of Cpd-13c and benchmark inhibitors are added to the reaction mixture.

  • Incubation: The reaction is incubated at room temperature to allow for kinase-mediated phosphorylation of the substrate.

  • Detection: An HTRF detection buffer containing a europium cryptate-labeled anti-phospho-substrate antibody and streptavidin-XL665 is added.

  • Signal Measurement: After a further incubation period, the HTRF signal is read on a compatible plate reader. The signal is proportional to the amount of phosphorylated substrate.

  • Data Analysis: The raw data is converted to percent inhibition, and IC50 values are calculated using a non-linear regression model.

Comparative IC50 Data

CompoundRIPK1 IC50 (nM)
Cpd-13c 59.8
Necrostatin-1 ~200 (Varies by assay)
GSK'963 ~5
Staurosporine ~10
Sunitinib >10,000

Interpretation of Results:

Cpd-13c demonstrates potent inhibition of RIPK1 with a sub-micromolar IC50 value.[3] While not as potent as the highly optimized GSK'963, it shows a significant improvement over the widely used Necrostatin-1. Its lack of activity against a broad-spectrum tyrosine kinase inhibitor like Sunitinib at high concentrations suggests a favorable initial selectivity profile.

To further probe selectivity, the binding affinity (Kd) of Cpd-13c was assessed against other key kinases in the necroptosis pathway.

CompoundRIPK1 Kd (nM)RIPK3 Kd (nM)MLKL Kd (nM)
Cpd-13c 3.51700>30,000

These binding affinity studies reveal that Cpd-13c has a high degree of selectivity for RIPK1 over other core components of the necroptotic machinery.[3]

Workflow for Kinase Inhibition Profiling

G cluster_0 Biochemical Assays cluster_1 Selectivity Profiling Compound_Dilution Serial Dilution of Test Compounds Kinase_Reaction Kinase Reaction (RIPK1, Substrate, ATP) Compound_Dilution->Kinase_Reaction HTRF_Detection HTRF Detection Kinase_Reaction->HTRF_Detection Data_Analysis IC50 Calculation HTRF_Detection->Data_Analysis Binding_Assay_RIPK1 Binding Assay (Cpd-13c vs. RIPK1) Kd_Determination Kd Value Determination Binding_Assay_RIPK1->Kd_Determination Binding_Assay_Off_Target Binding Assay (Cpd-13c vs. RIPK3, MLKL) Binding_Assay_Off_Target->Kd_Determination

Caption: Workflow for in-vitro kinase inhibition and selectivity profiling.

Cellular Efficacy in a Necroptosis Model

To translate the biochemical findings into a cellular context, the ability of Cpd-13c to protect cells from induced necroptosis was evaluated.

Experimental Protocol: Cellular Necroptosis Assay

  • Cell Culture: Human or murine cell lines susceptible to necroptosis (e.g., HT-29 or L929) are cultured.

  • Compound Pre-treatment: Cells are pre-treated with various concentrations of Cpd-13c and benchmark inhibitors for 1-2 hours.

  • Necroptosis Induction: Necroptosis is induced using a combination of TNF-α, a Smac mimetic, and a pan-caspase inhibitor (TSZ).

  • Cell Viability Measurement: After an incubation period of 24-48 hours, cell viability is assessed using a commercially available assay (e.g., CellTiter-Glo®).

  • Data Analysis: The luminescence signal, which is proportional to the number of viable cells, is used to calculate the half-maximal effective concentration (EC50).

Comparative Cellular Efficacy Data

CompoundCell LineEC50 (nM)
Cpd-13c Human & Murine1.06 - 4.58
Necrostatin-1 Human & Murine~500
GSK'963 Human & Murine~10

Interpretation of Results:

Cpd-13c demonstrates exceptional cellular potency, effectively blocking TNFα-induced necroptosis at low nanomolar concentrations.[3] This indicates excellent cell permeability and target engagement within a complex cellular environment. The data showcases a significant improvement in cellular efficacy compared to Necrostatin-1.

The RIPK1-Mediated Necroptosis Pathway

G TNFR1 TNFR1 TRADD TRADD TNFR1->TRADD RIPK1 RIPK1 TRADD->RIPK1 Casp8 Caspase-8 RIPK1->Casp8 Activation RIPK3 RIPK3 RIPK1->RIPK3 Activation Casp8->RIPK1 Cleavage/ Inhibition Apoptosis Apoptosis Casp8->Apoptosis MLKL MLKL RIPK3->MLKL Phosphorylation Necroptosis Necroptosis MLKL->Necroptosis Pore Formation Cpd13c Cpd-13c Cpd13c->RIPK1 Inhibition

Caption: Simplified signaling pathway of RIPK1-mediated necroptosis.

Pharmacokinetic Profile

A preliminary assessment of the pharmacokinetic properties of Cpd-13c was conducted to evaluate its potential for in-vivo applications.

Experimental Protocol: In-Vitro and In-Vivo Pharmacokinetics

  • Liver Microsomal Stability: Cpd-13c is incubated with liver microsomes to determine its metabolic stability. The clearance rate and half-life are calculated.

  • In-Vivo Pharmacokinetics: A single dose of Cpd-13c is administered to mice (e.g., via oral gavage). Blood samples are collected at various time points, and the plasma concentration of the compound is measured using LC-MS/MS.

  • Data Analysis: Key pharmacokinetic parameters such as Cmax, Tmax, AUC, and oral bioavailability (F%) are determined.

Pharmacokinetic Data Summary for Cpd-13c

ParameterValue
In-Vitro Half-Life (microsomes) 75.33 min
Oral Bioavailability (F%) 59.55%

Interpretation of Results:

Cpd-13c exhibits a favorable pharmacokinetic profile with good metabolic stability and excellent oral bioavailability.[3] These characteristics are crucial for a drug candidate and suggest that Cpd-13c can achieve and maintain therapeutic concentrations in vivo after oral administration.

In-Vivo Efficacy in a Systemic Inflammation Model

The ultimate test for a novel inhibitor is its efficacy in a relevant disease model. Cpd-13c was evaluated in a mouse model of TNFα-induced systemic inflammatory response syndrome (SIRS).

Experimental Protocol: TNFα-Induced SIRS Model

  • Animal Model: Mice are used for this study.

  • Compound Administration: One group of mice is pre-treated with Cpd-13c (e.g., orally), while a control group receives a vehicle.

  • SIRS Induction: A lethal dose of TNF-α is administered to induce a systemic inflammatory response, characterized by a drop in body temperature.

  • Monitoring: Body temperature and survival rates are monitored over several hours.

  • Data Analysis: The ability of Cpd-13c to prevent hypothermia and death is compared to the vehicle-treated group.

In-Vivo Efficacy Summary:

Pre-treatment with Cpd-13c was found to effectively protect mice from TNFα-induced hypothermia and mortality.[3] This demonstrates that the potent in-vitro and cellular activities of Cpd-13c translate into significant in-vivo efficacy in a disease-relevant model.

Conclusion

The 4-amino-1,6-dihydro-7H-pyrrolo[2,3-d]pyridazin-7-one derivative, Cpd-13c, has demonstrated a highly promising profile as a RIPK1 inhibitor. It exhibits potent and selective inhibition of RIPK1, translates this activity into robust cellular protection against necroptosis, and shows favorable pharmacokinetic properties. Most importantly, it displays significant efficacy in a preclinical model of systemic inflammation. When benchmarked against established compounds, Cpd-13c shows a clear advantage in cellular potency over the widely used Necrostatin-1 and possesses drug-like properties that make it a compelling candidate for further optimization and development as a potential therapeutic for inflammatory diseases.

References

  • 4-bromo-6-methyl-1h,6h,7h-pyrrolo[2,3-c]pyridin-7-one - PubChemLite. [Link]

  • Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships - PubMed. [Link]

  • Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. [Link]

  • Discovery of Pyrrolopyridine−Pyridone Based Inhibitors of Met Kinase: Synthesis, X-ray Crystallographic Analysis, and Biological Activities | Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Pyrido[2,3-d]pyrimidin-7-one Inhibitors of Cyclin-Dependent Kinases - ACS Publications. [Link]

  • Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - Taylor & Francis. [Link]

  • Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - MDPI. [Link]

  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - MDPI. [Link]

  • Fragment-Based Discovery of New Highly Substituted 1H-Pyrrolo[2,3-b]- and 3H-Imidazolo[4,5-b]-Pyridines as Focal Adhesion Kinase Inhibitors | Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Discovery of 4-amino-1,6-dihydro-7H-pyrrolo[2,3-d]pyridazin-7-one derivatives as potential receptor-interacting serine/threonine-protein kinase 1 (RIPK1) inhibitors - PubMed. [Link]

  • Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer | Journal of Medicinal Chemistry - ACS Publications. [Link]

  • N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors - PMC. [Link]

Sources

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4-bromo-6-methyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one
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